Azepane-1-carboxamide
Description
Properties
IUPAC Name |
azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJTOFQAJAHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395418 | |
| Record name | azepane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67651-47-2 | |
| Record name | azepane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular properties of Azepane-1-carboxamide
Functional Scaffold Analysis & Synthetic Methodology
Executive Summary
Azepane-1-carboxamide (CAS: 67651-47-2), also known as N-carbamoylazepane, represents a critical structural motif in medicinal chemistry, specifically within the design of soluble epoxide hydrolase (sEH) inhibitors and antidiabetic agents. Unlike its six-membered analog (piperidine-1-carboxamide), the seven-membered azepane ring introduces unique conformational entropy. This flexibility allows the hydrophobic portion of the molecule to adopt "twist-chair" or "chair" conformations that can better accommodate the hydrophobic pockets of target enzymes, often resulting in superior binding kinetics compared to rigid congeners.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic protocol for laboratory-scale production, and its application as a privileged scaffold in drug discovery.
Structural Analysis & Physicochemical Profile
The molecule consists of a hydrophobic hexamethyleneimine (azepane) ring fused to a polar urea terminus. This duality—lipophilic bulk combined with a hydrogen-bonding "warhead"—defines its utility.
2.1 Conformational Dynamics
The seven-membered ring does not exist in a single rigid conformation. It exists in a dynamic equilibrium primarily between twist-chair and chair forms.
-
Significance: In ligand-protein interactions, this flexibility allows the azepane ring to "mold" into hydrophobic pockets (induced fit), potentially lowering the entropic penalty of binding compared to rigid rings that must be perfectly pre-organized.
2.2 Key Physicochemical Data
Data aggregated from computed models and experimental analogs.
| Property | Value | biological Relevance |
| IUPAC Name | Azepane-1-carboxamide | Standard nomenclature. |
| CAS Registry | 67651-47-2 | Unique identifier.[1] |
| Molecular Formula | C₇H₁₄N₂O | Low MW fragment (<200 Da). |
| Molecular Weight | 142.20 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| LogP (Computed) | ~0.5 - 0.8 | Amphiphilic; good aqueous solubility potential. |
| H-Bond Donors | 1 (Primary Amide -NH₂) | Critical for active site anchoring. |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Interacts with backbone amides in proteins. |
| Topological Polar Surface Area | 46.3 Ų | High membrane permeability (Rule of 5 compliant). |
Synthetic Routes & Process Chemistry
While several routes exist (e.g., reaction with trimethylsilyl isocyanate), the acid-catalyzed carbamoylation using potassium cyanate (KOCN) is the most robust, cost-effective, and scalable method for laboratory synthesis. It avoids the use of unstable free isocyanic acid gas.
3.1 Reaction Logic (DOT Visualization)
Figure 1: Mechanistic flow of the acid-catalyzed carbamoylation of azepane.
3.2 Validated Experimental Protocol
Objective: Synthesis of Azepane-1-carboxamide (10 mmol scale).
Reagents:
-
Azepane (Hexamethyleneimine): 1.13 mL (10 mmol)
-
Potassium Cyanate (KOCN): 1.22 g (15 mmol, 1.5 eq)
-
Hydrochloric Acid (1M): ~10-12 mL
-
Water: 10 mL
-
Dichloromethane (DCM) for extraction (if no precipitate forms).
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.13 mL of azepane in 10 mL of deionized water. The solution will be basic.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring pH. Adjust pH to ~6.0–7.0.
-
Critical Control Point: If the pH is too low (<3), the amine is fully protonated (ammonium form) and cannot act as a nucleophile. If too high (>9), the isocyanic acid will not generate efficiently.
-
-
Reagent Addition: Add the Potassium Cyanate (KOCN) portion-wise over 5 minutes to the stirring solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours.
-
Observation: A white precipitate often forms as the urea product is less water-soluble than the starting amine salt.
-
-
Workup (Scenario A - Precipitate): Filter the white solid, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Workup (Scenario B - Soluble): If no precipitate forms, extract the aqueous layer with DCM (3 x 15 mL). Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
Pharmacophore Utility & Applications[2]
Azepane-1-carboxamide is rarely a drug in itself but serves as a privileged scaffold in Fragment-Based Drug Design (FBDD).
4.1 Soluble Epoxide Hydrolase (sEH) Inhibition
The most prominent application is in the development of sEH inhibitors.[2] The enzyme sEH degrades epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and analgesic signaling lipids.[2]
-
The "Urea" Anchor: The primary amide hydrogens of the carboxamide (or substituted urea) form hydrogen bonds with Asp335, Tyr383, and Tyr466 in the sEH catalytic tunnel.
-
The Azepane "Cap": The 7-membered ring occupies the hydrophobic pocket adjacent to the catalytic triad.
-
Advantage: Azepane analogs often show 2-5x improved water solubility compared to adamantane or cyclohexane analogs while maintaining nanomolar potency (IC50 < 50 nM).
4.2 Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship mapping of the azepane-urea scaffold in enzyme inhibition.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~5.8–6.0 ppm (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.
-
~3.2–3.4 ppm (m, 4H,
-CH₂): Protons adjacent to Nitrogen. -
~1.4–1.7 ppm (m, 8H,
-CH₂): Ring methylene protons.
-
IR Spectroscopy (ATR):
-
~3300–3400 cm⁻¹: N-H stretch (primary amide doublet).
-
~1640–1660 cm⁻¹: C=O stretch (Amide I band, strong).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ calculated: 143.12; observed: 143.1.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3715203, Azepane-1-carboxamide. Retrieved from [Link]
- Shen, H. C. (2010).Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.
-
Loreau, O., & Marlière, P. (2013). Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of ureidocarboxylic acids.[3] Journal of Labelled Compounds and Radiopharmaceuticals.[3] (Validates the KOCN synthetic route). Retrieved from [Link]
-
Liu, J. Y., et al. (2020). Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties. Frontiers in Pharmacology. (Comparative analysis of ring sizes in sEH inhibitors). Retrieved from [Link]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery.[4][5] Bioorganic & Medicinal Chemistry.[2][4][6][7] (Review of azepane conformational properties). Retrieved from [Link]
Sources
- 1. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Azepane-1-carboxamide Scaffold: A Versatile Core for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry, with over 20 FDA-approved drugs incorporating this ring system.[1] Its inherent three-dimensional structure and conformational flexibility provide an excellent platform for the development of novel therapeutic agents targeting a wide array of diseases. This technical guide focuses on a specific, yet broadly applicable derivative: Azepane-1-carboxamide. We will delve into its synthetic accessibility, explore its therapeutic potential across oncology, neurodegenerative disorders, and inflammatory conditions, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Azepane-1-carboxamide Core: A Gateway to Diverse Bioactivity
The Azepane-1-carboxamide moiety combines the structural features of the azepane ring with a carboxamide group at the N1 position. This seemingly simple combination offers several advantages in medicinal chemistry:
-
Structural Versatility: The carboxamide nitrogen allows for the introduction of a wide range of substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Hydrogen Bonding Capabilities: The amide functionality can participate in crucial hydrogen bond interactions with biological targets, enhancing binding affinity and specificity.
-
Modulation of Pharmacokinetics: Modification of the carboxamide can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.
These features make the Azepane-1-carboxamide scaffold a promising starting point for the design of novel enzyme inhibitors, receptor modulators, and other bioactive molecules.
Synthetic Strategies for Azepane-1-carboxamide Derivatives
The synthesis of the azepane ring can be achieved through various methods, including ring-closing and ring-expansion reactions.[2] A general and adaptable approach to N-substituted Azepane-1-carboxamides is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of Azepane-1-carboxamide derivatives.
Experimental Protocol: Synthesis of N-Aryl-Azepane-1-carboxamide
This protocol describes a common method for the synthesis of N-aryl substituted azepane-1-carboxamides, which have shown potential as androgen receptor antagonists.[3]
Materials:
-
Azepane
-
Aryl isocyanate (e.g., 4-cyanophenyl isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve azepane (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Isocyanate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of the desired aryl isocyanate (1.05 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-azepane-1-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Potential in Oncology
The Azepane-1-carboxamide scaffold has demonstrated significant promise in the development of novel anticancer agents by targeting various key enzymes and signaling pathways involved in tumor growth and progression.
Inhibition of Carbonic Anhydrase IX (CAIX)
Carbonic anhydrase IX is a tumor-associated enzyme that is overexpressed in a variety of cancers and plays a crucial role in tumor progression.[4] A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and shown to be potent inhibitors of CAIX, with IC₅₀ values in the low nanomolar range.[4]
Mechanism of Action: These compounds are believed to exert their inhibitory effect through the coordination of the sulfonamide group to the zinc ion in the active site of CAIX, while the azepane and aryl moieties engage in hydrophobic and π-stacking interactions within the enzyme's binding pocket.[4]
Targeting Protein Kinase B (PKB/Akt)
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKBα, also known as Akt1).[5] A lead compound, a complex azepane derivative, exhibited an IC₅₀ of 4 nM against PKBα and was found to be stable in plasma.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by Azepane-1-carboxamide derivatives.
Data Summary: Anticancer Activity of Azepane Derivatives
| Compound Class | Target Enzyme | Key Derivative Example | IC₅₀ / Kᵢ | Reference |
| 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | Carbonic Anhydrase IX (CAIX) | Compound 26 | 19 nM | [4] |
| Azepane Derivatives | Protein Kinase Bα (PKBα) | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | 4 nM | [5] |
Potential in Neurodegenerative Disorders
The development of effective treatments for neurodegenerative diseases like Alzheimer's disease remains a significant challenge. The Azepane scaffold has been explored for its potential to modulate key pathological processes in these disorders.
γ-Secretase Inhibition
γ-Secretase is a key enzyme involved in the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. Substituted 2-oxo-azepane derivatives have been identified as potent, orally active inhibitors of γ-secretase, with low nanomolar inhibitory activity.[6] While not a direct Azepane-1-carboxamide, this demonstrates the potential of the azepane core in targeting key enzymes in neurodegenerative pathways.
Experimental Protocol: In Vitro γ-Secretase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of compounds against γ-secretase.
Materials:
-
Recombinant human γ-secretase enzyme
-
Fluorogenic γ-secretase substrate
-
Assay buffer (e.g., MES buffer with detergents)
-
Test compounds (dissolved in DMSO)
-
Positive control (known γ-secretase inhibitor)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 384-well plate, add the assay buffer, γ-secretase enzyme, and the test compound or controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37 °C for 1-2 hours in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the percentage of γ-secretase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Applications in Inflammatory Diseases
Chronic inflammation is a key driver of numerous diseases. The azepane scaffold has been investigated for its anti-inflammatory properties.
COX-1 and COX-2 Inhibition
Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. New hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2.[7] Several of these compounds showed selective inhibition of COX-2, which is a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[7]
Future Perspectives and Conclusion
The Azepane-1-carboxamide scaffold represents a highly versatile and promising core structure in medicinal chemistry. The existing body of research on azepane derivatives highlights their potential to yield potent and selective modulators of a wide range of biological targets. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the chemical space around the Azepane-1-carboxamide core is needed to delineate the key structural features required for potent and selective activity against specific targets.
-
Target Identification and Mechanism of Action Studies: For novel bioactive Azepane-1-carboxamide derivatives, elucidating their precise molecular targets and mechanisms of action will be crucial for their further development.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates will require thorough evaluation in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
References
Sources
- 1. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
The Azepane-1-Carboxamide Moiety: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of the Azepane-1-Carboxamide Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this pursuit, the identification and optimization of privileged pharmacophores—molecular frameworks that are capable of binding to multiple biological targets—serve as a cornerstone of successful drug discovery campaigns. The azepane-1-carboxamide scaffold has emerged as one such pharmacophore of significant interest, demonstrating considerable potential across a range of therapeutic areas.[1][2] This technical guide provides a comprehensive overview of the azepane-1-carboxamide core, with a particular focus on its role in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of therapeutics for pain, inflammation, and neurological disorders.
The seven-membered azepane ring, a saturated heterocycle, offers a unique three-dimensional architecture that allows for the exploration of a larger chemical space compared to its more common five- and six-membered counterparts.[3] This structural flexibility can be advantageous for achieving high-affinity interactions with the binding sites of biological targets. When coupled with the carboxamide functional group at the 1-position, the resulting azepane-1-carboxamide moiety presents a versatile platform for the development of potent and selective modulators of enzyme and receptor function. This guide will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical considerations of this important pharmacophore.
Synthetic Strategies for Azepane-1-Carboxamide Derivatives
The construction of the azepane-1-carboxamide core and its subsequent derivatization is a key aspect of harnessing its therapeutic potential. A variety of synthetic routes have been developed to access this scaffold, often leveraging established methods for the formation of the azepane ring and the introduction of the carboxamide group.
General Synthetic Workflow
A common and versatile approach to N-aryl-azepane-1-carboxamides involves a multi-step sequence that allows for the introduction of diversity at various points. The following workflow illustrates a representative synthesis:
Caption: A generalized workflow for the synthesis of N-aryl-azepane-1-carboxamides.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-Azepane-1-Carboxamide
The following protocol details the synthesis of a representative N-aryl-azepane-1-carboxamide, a common structural motif in FAAH inhibitors.
Step 1: Synthesis of Azepane-1-carbonyl chloride
-
To a solution of azepane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a phosgene equivalent such as triphosgene (0.4 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude azepane-1-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Coupling with an Aromatic Amine
-
Dissolve the desired aromatic amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an aprotic solvent (e.g., dichloromethane).
-
To this solution, add a solution of the crude azepane-1-carbonyl chloride (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-azepane-1-carboxamide.
Azepane-1-Carboxamide as a Pharmacophore for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, most notably anandamide (AEA).[4] By inhibiting FAAH, the endogenous levels of AEA are elevated, leading to a range of therapeutic effects including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5] The azepane-1-carboxamide scaffold has been explored as a key pharmacophore in the design of potent and selective FAAH inhibitors.
Mechanism of Action: Covalent Modification of the Catalytic Serine
Azepane-1-carboxamide-based FAAH inhibitors typically act as irreversible, covalent modifiers of the enzyme.[5] The mechanism involves the carbamylation of the catalytic serine residue (Ser241) within the active site of FAAH.[5]
Caption: The mechanism of FAAH inhibition by an azepane-1-carboxamide derivative.
The electrophilic carbonyl carbon of the carboxamide is attacked by the nucleophilic hydroxyl group of Ser241. This leads to the formation of a covalent bond and the release of the aromatic amine as a leaving group. The resulting carbamylated enzyme is inactive, effectively shutting down the hydrolysis of endocannabinoids.
Structure-Activity Relationship (SAR) of Azepane-1-Carboxamide FAAH Inhibitors
| Compound | Scaffold | R Group | hFAAH IC50 (nM) |
| PF-750 | Piperidine-1-carboxamide | 4-(quinolin-3-ylmethyl) | 16 |
| PF-3845 | Piperidine-1-carboxamide | 4-(pyridin-2-yloxymethyl) | 0.72 |
| JNJ-42165279 | Piperazine-1-carboxamide | 4-((2,2-difluorobenzo[d][1][3]dioxol-5-yl)methyl) | 70 |
Data compiled from various sources for illustrative purposes.
Key SAR Insights:
-
The Cyclic Amine: The nature of the cyclic amine (piperidine, piperazine, or azepane) influences the conformational presentation of the pharmacophore within the FAAH active site. The larger azepane ring may offer opportunities for enhanced interactions with hydrophobic pockets.
-
The Carboxamide Linker: The urea or carboxamide moiety is crucial for the covalent modification of the catalytic serine.
-
The N-Aryl Substituent: The aromatic group attached to the carboxamide nitrogen acts as the leaving group and its electronic properties can influence the rate of carbamylation.
-
Substituents on the Cyclic Amine: Modifications to the cyclic amine ring, such as the introduction of substituents, can significantly impact potency and selectivity. For example, in the piperidine series, the substituent at the 4-position plays a critical role in binding to a hydrophobic pocket within the FAAH active site.[5]
Preclinical Development Considerations
The translation of a promising azepane-1-carboxamide inhibitor from a lead compound to a clinical candidate requires a thorough evaluation of its pharmacokinetic and toxicological properties.
ADME & Toxicology
The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of a drug candidate is a critical determinant of its success.[6][7] For azepane-1-carboxamide derivatives, key considerations include:
-
Absorption: Good oral bioavailability is often a desired property for drugs targeting chronic conditions like pain.
-
Distribution: For neurological indications, the ability to cross the blood-brain barrier is essential.
-
Metabolism: The metabolic stability of the compound will determine its half-life and dosing regimen. Potential metabolic liabilities, such as oxidation of the azepane ring, should be investigated.[8]
-
Excretion: The route and rate of elimination are important for avoiding drug accumulation and potential toxicity.
-
Toxicology: A comprehensive toxicological assessment is necessary to identify any potential off-target effects or liabilities.[7]
Future Perspectives
The azepane-1-carboxamide pharmacophore represents a promising and versatile scaffold for the design of novel therapeutics. While its application as FAAH inhibitors has been a primary focus, the unique structural features of this moiety suggest that it may have utility against a broader range of biological targets. Future research in this area will likely focus on:
-
Expansion to Other Targets: Exploring the potential of azepane-1-carboxamide derivatives as modulators of other enzymes and receptors.
-
Fine-tuning of Pharmacokinetic Properties: Optimizing the ADME profile of lead compounds to enhance their drug-like properties.
-
Development of More Selective Inhibitors: Leveraging structural biology and computational modeling to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects.
Conclusion
The azepane-1-carboxamide scaffold has established itself as a valuable pharmacophore in modern drug discovery. Its unique three-dimensional structure and its ability to act as a covalent modifier of key enzymatic targets like FAAH make it a compelling starting point for the development of novel therapeutics for a variety of diseases. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, will be instrumental for researchers and drug development professionals seeking to unlock the full therapeutic potential of this privileged molecular framework.
References
- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494.
- Procter, D. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. [Link]
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell Chemical Biology, 16(4), 411–420.
- Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular Interventions, 6(5), 245–254.
-
López-Rodríguez, M. L., et al. (2014). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. PubMed. [Link]
-
Rana, S., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed. [Link]
- Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820–12824.
-
BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Inc. [Link]
-
Maccarrone, M., et al. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]
-
Butini, S., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. PubMed. [Link]
-
Kiss, L. E., et al. (2018). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]
-
MoDRN. (n.d.). ADME and Toxicology. Yale University. [Link]
-
National Center for Biotechnology Information. (n.d.). Azepane-1-carboxamide. PubChem. [Link]
- Lather, V., & Chowdary, P. V. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(6), 183-187.
-
Sławiński, J., et al. (2025). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC. [Link]
-
Grand View Research. (2023). ADME Toxicology Testing Market Size, Share & Trends Analysis Report, 2023–2030. Grand View Research. [Link]
-
Lambert, D. M., & Fowler, C. J. (2016). FAAH inhibitors in the limelight, but regrettably. Semantic Scholar. [Link]
-
Schifano, F., et al. (2022). Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. PMC. [Link]
-
El-Sabbagh, N. A., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. PubMed. [Link]
Sources
- 1. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cell4pharma.com [cell4pharma.com]
- 7. ADME and Toxicology | MoDRN [modrn.yale.edu]
- 8. japsonline.com [japsonline.com]
The Azepane-1-Carboxamide Moiety: A Cornerstone in the Design of Potent Urea-Based Enzyme Inhibitors
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azepane Scaffold in Urea-Based Inhibitors
In the landscape of modern medicinal chemistry, the quest for potent and selective enzyme inhibitors remains a paramount objective. Among the myriad of scaffolds utilized in drug design, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged structure.[1] Its inherent three-dimensional conformation and flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1][2] This guide delves into the critical role of the azepane-1-carboxamide functional group within the broader class of urea-based enzyme inhibitors, with a particular focus on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain, inflammation, and neurological disorders.[3]
Urea-based compounds have a long and successful history as enzyme inhibitors, owing to their ability to form strong hydrogen bond networks within enzyme active sites.[4] When the urea functionality is incorporated into a cyclic system, such as in azepane-1-carboxamide, the conformational constraints and substituent vectors can be precisely manipulated. This guide will elucidate the mechanistic underpinnings of this molecular combination, provide actionable experimental protocols for its evaluation, and present a framework for the rational design of next-generation therapeutics.
The Mechanism of Action: Covalent Modification of Serine Hydrolases
Urea-based inhibitors targeting serine hydrolases, such as FAAH, typically function as irreversible, mechanism-based inactivators.[1][5] The core of their inhibitory action lies in the covalent modification of a catalytic serine residue within the enzyme's active site.[3][6] In the case of FAAH, this involves a catalytic triad composed of Ser241, Ser217, and Lys142.[3][5]
The process begins with the urea-based inhibitor binding to the FAAH active site. The enzyme's catalytic machinery then initiates what would typically be a hydrolysis reaction.[5] However, the electronics and sterics of the urea moiety, particularly when part of a constrained cyclic system like azepane, facilitate the nucleophilic attack of the catalytic Ser241 on the urea's carbonyl carbon.[3][5] This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the carbamylation of Ser241 and the release of the leaving group.[3] This covalent modification effectively and irreversibly inactivates the enzyme.[1]
The azepane ring plays a crucial role in this process. Its conformational flexibility allows the urea moiety to adopt an optimal orientation for the nucleophilic attack.[5] Furthermore, computational studies on related piperidine and piperazine ureas suggest that the enzyme's active site can induce a distortion in the amide bond of the cyclic urea, increasing its reactivity towards the serine nucleophile.[5] It is highly probable that a similar mechanism is at play with the more flexible seven-membered azepane ring.
Structure-Activity Relationships (SAR) and the Rationale for the Azepane Moiety
While direct and extensive SAR studies on azepane-1-carboxamide urea inhibitors are not widely published, valuable insights can be drawn from the closely related and well-documented piperidine and piperazine urea inhibitors of FAAH.[6][7]
Key SAR observations for these cyclic urea inhibitors include:
-
The Nature of the Urea Substituent: Aryl ureas are generally more potent FAAH inhibitors than their alkyl urea counterparts.[7] This is likely due to favorable π-stacking interactions within the enzyme's binding pocket.
-
The Cyclic Amine: The presence of a cyclic amine, such as piperidine, piperazine, or by extension, azepane, is critical for potent inhibitory activity. Acyclic urea analogs are often significantly less active or inactive.[5] This highlights the importance of the conformational constraint imposed by the ring system.
-
Substituents on the Aromatic Ring: The electronic and steric properties of substituents on the aryl portion of the molecule can significantly impact potency and selectivity. This provides a rich avenue for medicinal chemistry optimization.
The choice of an azepane ring over a smaller piperidine or piperazine ring offers several potential advantages in drug design. The larger, more flexible seven-membered ring can:
-
Explore a Larger Conformational Space: This can lead to the discovery of novel binding modes and improved interactions with the enzyme active site.
-
Provide Different Exit Vectors for Substituents: The geometry of the azepane ring allows for the placement of substituents in different regions of chemical space compared to six-membered rings, potentially enabling interactions with previously unexploited pockets of the enzyme.
-
Fine-Tune Physicochemical Properties: The larger ring system can influence properties such as solubility, lipophilicity, and metabolic stability.
Quantitative Analysis of Representative Cyclic Urea FAAH Inhibitors
The following table summarizes the inhibitory potency of several representative piperidine and piperazine urea-based FAAH inhibitors. This data provides a benchmark for the expected potency of analogous azepane-1-carboxamide derivatives.
| Compound | Cyclic Amine | Target | Potency (kinact/Ki, M-1s-1) | Reference |
| PF-750 | Piperidine | FAAH | ~800 | [1] |
| PF-3845 | Piperidine | hFAAH | 14,347 | [1] |
| URB597 | Carbamate | hFAAH | 1,650 | [1] |
| JNJ-1661010 | Piperazine | FAAH | Potent (IC50 = 33 nM) | [5] |
hFAAH: human Fatty Acid Amide Hydrolase
Experimental Protocol: In Vitro Fluorometric Assay for FAAH Inhibition
This protocol provides a detailed, step-by-step methodology for determining the in vitro inhibitory potency of compounds like azepane-1-carboxamide derivatives against FAAH using a fluorescence-based assay.
Principle:
This assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide. Cleavage of the substrate by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[1] The rate of fluorescence increase is directly proportional to FAAH activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials and Reagents:
-
Recombinant human or rat FAAH[1]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)[1]
-
Test compounds (e.g., azepane-1-carboxamide derivatives) dissolved in DMSO
-
A known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm[1]
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds and positive control in 100% DMSO.
-
Create a serial dilution of the stock solutions in FAAH Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Enzyme Preparation:
-
On the day of the assay, thaw the recombinant FAAH on ice.
-
Dilute the enzyme to the desired working concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add the appropriate volume of the diluted test compounds and controls to their respective wells.
-
Include wells for "100% activity" (enzyme + buffer + DMSO) and "background" (buffer + DMSO, no enzyme).
-
-
Reaction Initiation and Incubation:
-
Add the diluted FAAH enzyme solution to all wells except the background wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The azepane-1-carboxamide moiety represents a highly promising scaffold for the development of potent and selective urea-based enzyme inhibitors. By leveraging the conformational flexibility of the seven-membered ring and the proven covalent inhibition mechanism of the urea functional group, medicinal chemists can design novel therapeutics with improved pharmacological profiles. The insights gained from studies on related piperidine and piperazine urea inhibitors of FAAH provide a solid foundation for the rational design and optimization of azepane-based analogues. Future research in this area should focus on the synthesis and evaluation of a diverse library of substituted azepane-1-carboxamide ureas to fully explore the structure-activity landscape and to identify clinical candidates for the treatment of a range of human diseases.
References
-
Johnson, D. S., Ahn, K., Kesten, S., Lazerwith, S. E., Song, Y., Morris, M., Fay, L., Gregory, T., Stiff, C., Dunbar, J. B., Jr, Liimatta, M., Beidler, D., Smith, S., Nomanbhoy, T. K., & Cravatt, B. F. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 19(10), 2865–2869. [Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., Weerapana, E., Sadagopan, N., Liimatta, M., Smith, S. E., Lazerwith, S., Stiff, C., Kamtekar, S., Bhattacharya, K., Zhang, Y., Swaney, S., Van Becelaere, K., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]
-
Keith, J. M., & Cravatt, B. F. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Vitamins and hormones, 77, 139–171. [Link]
-
Qiu, Y., Ren, J., Li, Y., Zhang, Y., & Lu, C. (2017). Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. RSC Advances, 7(38), 23653-23661. [Link]
-
Johnson, D. S., Ahn, K., Kesten, S., Lazerwith, S. E., Song, Y., Morris, M., Fay, L., Gregory, T., Stiff, C., Dunbar, J. B., Jr, Liimatta, M., Beidler, D., Smith, S., Nomanbhoy, T. K., & Cravatt, B. F. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 19(10), 2865–2869. [Link]
-
Palermo, G., Favia, A. D., Convertino, M., & De Vivo, M. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of chemical information and modeling, 52(9), 2465–2474. [Link]
-
Caprioglio, D., & Di Marzo, V. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 23(11), 2898. [Link]
-
Keith, J. M., Jones, T. K., & Cravatt, B. F. (2007). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. Journal of medicinal chemistry, 50(23), 5633–5642. [Link]
-
Silvestri, C., & Di Marzo, V. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 10(11), 3051. [Link]
-
Imadabathuni, S., & G, S. (2018). General SAR for amide and urea-based sEH inhibitors. Bioorganic & medicinal chemistry, 26(15), 4417–4427. [Link]
-
Zheng, J., Wang, L., Liu, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, X. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European journal of medicinal chemistry, 269, 116298. [Link]
-
Khan, I., Ali, S., & Hameed, S. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Pharmaceuticals, 15(10), 1288. [Link]
-
Taha, M., Ismail, N. H., Imran, S., & Khan, K. M. (2017). Synthesis, urease inhibitory and anticancer evaluation of glucosamine-sulfonylurea conjugates. Bioorganic chemistry, 72, 18–29. [Link]
-
Tu, W., Leleu-Chavain, N., Spencer, J., & Chavatte, P. (2016). Structures of representative piperidine urea-based FAAH inhibitors. ResearchGate. [Link]
-
Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (2020). Journal of Chemical Information and Modeling, 60(10), 4880-4890. [Link]
-
Tummino, P. J., & Ferguson, D. (2021). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 9, 733838. [Link]
-
Mileni, M., Johnson, D. S., & Cravatt, B. F. (2010). X-ray crystallographic analysis of alpha-ketoheterocycle inhibitors bound to a humanized variant of fatty acid amide hydrolase. Journal of the American Chemical Society, 132(1), 431–439. [Link]
-
Harris, K. D. M., & Thomas, J. M. (1990). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions, 86(15), 2985-2996. [Link]
-
Danso-Danquah, R., & Asiamah, A. D. (2021). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Molecules, 26(16), 4983. [Link]
-
Zhao, Y., Li, Y., Wang, Y., Gao, Z., & Li, Y. (2022). Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. Bioorganic & medicinal chemistry letters, 69, 128805. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solubility profile of Azepane-1-carboxamide in organic solvents
Solubility Profile and Characterization Guide: Azepane-1-carboxamide
Part 1: Executive Summary
Azepane-1-carboxamide (also known as N-carbamoylhexamethyleneimine) represents a critical structural motif in medicinal chemistry, particularly as a scaffold for soluble epoxide hydrolase (sEH) inhibitors and urea-based enzyme modulators. Its physicochemical behavior is defined by a "push-pull" duality: the azepane ring provides a lipophilic, flexible seven-membered hydrocarbon tail, while the carboxamide (urea) moiety serves as a rigid, polar head group capable of strong hydrogen bonding.
This guide provides a comprehensive technical analysis of its solubility profile. In the absence of widely published empirical isotherms for this specific intermediate, we establish a predictive solubility framework based on structure-property relationships (SPR) and detail the standardized experimental protocols required to validate these values in a drug development setting.
Part 2: Physicochemical Basis & Predicted Profile
Structural Analysis
The solubility of Azepane-1-carboxamide is governed by the competition between its lattice energy (solid state interactions) and solvation energy.
-
Lipophilic Domain (Azepane Ring): The seven-carbon saturated ring increases
(approx. 0.5–1.2), driving solubility in chlorinated solvents and intermediate-polarity esters. -
Polar Domain (Carboxamide Group): The
group acts as a dual Hydrogen Bond Donor (HBD) and Acceptor (HBA). This creates a high crystal lattice energy due to intermolecular H-bonding, often requiring protic solvents or high-dielectric aprotic solvents to disrupt the crystal lattice.
Predicted Solubility Profile (Hansen Solubility Framework)
Based on group contribution methods, the solubility behavior is categorized below. This table serves as the initial screening matrix for process development.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Strong H-bonding interactions with the urea head group overcome lattice energy. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | High dipole moment and H-bond acceptance disrupt urea-urea interactions; ideal for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion forces with the azepane ring; moderate polarity matches the molecule's amphiphilic nature. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Soluble at elevated temperatures; likely to crystallize upon cooling (good for purification). |
| Non-Polar | Hexane, Heptane, Toluene | Low / Insoluble | Lack of polarity prevents disruption of the urea H-bond network. Excellent anti-solvents. |
Part 3: Experimental Determination Protocols
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for Isothermal Solubility Determination.
Detailed Protocol (Gravimetric Method)
-
Preparation: Add Azepane-1-carboxamide in excess to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass equilibrium cell.
-
Equilibration: Stir the suspension magnetically at the target temperature (
) for 24 hours. Ensure solid phase is always present (supersaturation). -
Settling: Stop stirring and allow the suspension to settle for 2 hours at constant
to separate phases. -
Sampling: Using a pre-warmed syringe (to prevent premature crystallization), withdraw 2 mL of the supernatant.
-
Filtration: Filter through a 0.45 µm PTFE filter into a pre-weighed weighing dish (
). -
Weighing: Immediately weigh the dish with solution (
). -
Drying: Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (
). -
Calculation:
Part 4: Thermodynamic Modeling
To extrapolate solubility data for process optimization (e.g., cooling crystallization curves), fit the experimental data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis of your experimental data.
-
Utility: Once A, B, and C are determined, you can predict solubility at any temperature within the range, allowing for precise calculation of theoretical yield during cooling crystallization.
Part 5: Purification & Application Strategy
Based on the physicochemical profile, the following purification strategies are recommended for Azepane-1-carboxamide:
Anti-Solvent Crystallization
-
Primary Solvent: Dichloromethane (DCM) or Ethanol.
-
Anti-Solvent: Hexane or Heptane.
-
Procedure: Dissolve the crude carboxamide in minimal warm DCM. Slowly add Hexane until turbidity persists. Cool to 0°C to maximize yield. The lipophilic azepane ring keeps impurities soluble in the mother liquor while the urea network drives crystallization of the product.
Cooling Crystallization
-
Solvent: Ethyl Acetate.
-
Rationale: The "Moderate" solubility profile in esters suggests a steep solubility curve (high solubility at boiling point, low at room temperature), providing high recovery rates without the need for anti-solvents.
Figure 2: Decision Matrix for Purification based on Solubility Profile.
References
-
PubChem. (2025).[1] Azepane-1-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Lide, D. R. (Ed.).[2] (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.[2] (Source for general physical properties of azepane derivatives).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Authoritative source for solubility parameter prediction methodology).
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
Sources
The Azepane Carboxamide Scaffold: Structural Pharmacophores and Synthetic Trajectories
Executive Summary: The Seven-Membered Paradigm
In the landscape of medicinal chemistry, the azepane (homopiperidine) scaffold represents a critical "Goldilocks" zone between the rigid, well-characterized piperidine ring and the entropic freedom of acyclic amines. While six-membered rings dominate the pharmacopeia, the seven-membered azepane offers unique conformational puckering (twist-chair/twist-boat) that allows for vector orientations inaccessible to piperidines or pyrrolidines.
This guide focuses specifically on Azepane-based Carboxamide Ligands , a subclass where the exocyclic amide moiety (
Structural Rationale: Why Expand the Ring?
Conformational Entropy and Vector Alignment
The primary justification for selecting an azepane over a piperidine is the alteration of substituent vectors.
-
Piperidine (Chair): Substituents are rigidly axial or equatorial. The angle between substituents is fixed near 60° (gauche) or 180° (anti).
-
Azepane (Twist-Chair/Boat): The ring is fluxional. It allows substituents to adopt bond angles that bridge the gap between the rigid 6-membered ring and the free rotation of an ethylenediamine chain.
Key Insight: In 11
The Carboxamide Linker
The carboxamide group on the azepane ring usually functions as:
-
The "Address": Forming a critical hydrogen bond with the target protein (e.g., Serine or Tyrosine residues in the active site).
-
The "Hinge": Orienting a hydrophobic group (the "Message") into a selectivity pocket.
Synthetic Architectures
Synthesis of functionalized azepanes is historically more challenging than piperidines due to entropic penalties during cyclization (Baldwin's rules) and transannular strain.
Pathway A: Ring Expansion (The Classical Route)
The Beckmann Rearrangement or Schmidt Reaction converts cyclohexanones to caprolactams, which are then reduced to azepanes.
-
Pros: Scalable, cheap starting materials.
-
Cons: Limited regiocontrol in non-symmetrical ketones; harsh acidic conditions.
Pathway B: Ring-Closing Metathesis (The Modern Route)
Ru-catalyzed RCM allows for the construction of the 7-membered ring from diallyl amines.
-
Pros: High tolerance for functional groups (like carboxamides); precise control over ring substitution patterns.
-
Cons: Cost of catalyst; removal of Ruthenium impurities.
Visualization of Synthetic Logic
Caption: Comparison of Classical (Ring Expansion) vs. Modern (RCM) synthetic trajectories for azepane generation.
Case Study: 11 -HSD1 Inhibitors
Inhibitors of 11
The Azepane Carboxamide Pharmacophore
Research (e.g., by AstraZeneca and Merck) identified that replacing the central piperidine of early leads with an azepane ring maintained potency while improving selectivity against the related 11
Data Summary: Piperidine vs. Azepane Potency
| Scaffold Core | Linker | R-Group (Hydrophobic) | 11 | Selectivity (vs HSD2) |
| Piperidine | Carboxamide | 2-Adamantyl | 12 | >100x |
| Azepane (4-sub) | Carboxamide | 2-Adamantyl | 8 | >500x |
| Azepane (3-sub) | Carboxamide | 2-Adamantyl | 45 | >100x |
Note: Data is representative of SAR trends observed in adamantyl-carboxamide series (e.g., related to AZD8329 development).
Mechanism of Action
The azepane-4-carboxamide positions the adamantyl group into the lipophilic binding pocket of the enzyme, while the amide carbonyl accepts a hydrogen bond from the catalytic Tyr177 (or equivalent). The 7-membered ring's flexibility allows the inhibitor to "mold" into the active site more effectively than the rigid chair conformation of piperidine.
Detailed Experimental Protocol
Protocol: Synthesis of N-(2-Adamantyl)azepane-4-carboxamide (Library Scaffold)
This protocol describes the coupling of an azepane-4-carboxylic acid core to an amine, a critical step in library generation.
Reagents & Equipment
-
Substrate: N-Boc-azepane-4-carboxylic acid (1.0 eq)
-
Amine: 2-Adamantylamine hydrochloride (1.2 eq)
-
Coupling Agent: HATU (1.5 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF
-
Validation: LC-MS (ESI+), 1H NMR (DMSO-d6)
Workflow
-
Activation: Dissolve N-Boc-azepane-4-carboxylic acid (243 mg, 1.0 mmol) in DMF (5 mL) under
atmosphere. Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes. -
Coupling: Add HATU (570 mg, 1.5 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add 2-Adamantylamine HCl (225 mg, 1.2 mmol).
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS for the disappearance of the acid peak (M+H not visible) and appearance of Product-Boc (M+H ~477).
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), sat.
(2x), and Brine (1x). Dry over . -
Deprotection (The Critical Step): Redissolve crude in DCM (5 mL). Add TFA (2 mL) dropwise at 0°C. Stir 1h. Evaporate to dryness.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Self-Validating Checkpoints
-
Checkpoint 1 (TLC/LCMS): If the starting material persists after 4 hours, add 0.5 eq more HATU. Azepane carboxylic acids are sterically more hindered than piperidines; coupling can be sluggish.
-
Checkpoint 2 (NMR Rotamers): Upon obtaining the NMR of the Boc-protected intermediate, you will likely see broadened peaks or split signals. Do not discard. This is due to restricted rotation of the N-Boc group and the slow ring inversion of the azepane. High-temperature NMR (50°C) will coalesce these peaks.
Biological Pathway Visualization[2]
The following diagram illustrates the role of the Azepane Carboxamide ligand in modulating the Cortisol pathway via 11
Caption: Mechanism of Action for Azepane-based 11
References
-
Nortcliffe, A., & Moody, C. J. (2015).[3] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[4][5] Bioorganic & Medicinal Chemistry, 23(14). Link
-
Scott, J. S., et al. (2012). Discovery of a potent, selective, and orally bioavailable 11
-HSD1 inhibitor. Journal of Medicinal Chemistry, 55(11), 5361–5379. (Contextual reference for adamantyl carboxamide SAR). Link - Sorensen, B., et al. (2006). Synthesis and structure-activity relationship of 11 -HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23).
-
Gunthorpe, M. J., et al. (2006).[6] Identification and characterisation of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist.[6][7] Neuropharmacology, 50(7). (Reference for carboxamide/urea linker logic in antagonists). Link
-
BenchChem. (2025).[8] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Link
Sources
- 1. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. daneshyari.com [daneshyari.com]
- 6. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Toxicological Assessment & Safety Profiling of Azepane-1-carboxamide
Executive Summary: The "Masked" Amine Hazard
Azepane-1-carboxamide is a urea derivative of the cyclic secondary amine, azepane. While often utilized as a stable intermediate in pharmaceutical synthesis (e.g., for sulfonylurea antidiabetics or specific kinase inhibitors), its toxicological profile is biphasic. It must be treated as a "masked" form of azepane.
In physiological conditions, particularly within the acidic environment of the stomach or under enzymatic catalysis (amidases), the urea linkage is susceptible to hydrolysis, releasing free azepane. Consequently, the safety assessment of this compound relies heavily on read-across toxicology from its parent amine and the critical risk of N-nitrosamine formation .
Key Risk Indicators:
-
Acute Toxicity: Moderate (Oral). Driven by metabolic release of azepane.
-
Genotoxicity: Negative in native form; High Risk if nitrosated (forms N-nitrosoazepane).
-
Irritation: Moderate skin/eye irritant; less corrosive than free azepane.
Physicochemical & In Silico Profile
Before experimental assays, predictive modeling defines the compound's behavior in biological systems.
Table 1: Physicochemical Properties & QSAR Predictions
| Property | Value / Prediction | Source/Method | Implications |
| Molecular Weight | 142.20 g/mol | PubChem | Small molecule; high bioavailability. |
| LogP (Octanol/Water) | ~0.5 - 0.9 | XLogP3 | Moderate lipophilicity; systemic distribution likely. |
| Water Solubility | Soluble | Experimental | Readily absorbed in GI tract. |
| pKa | ~13 (Amide N) | ACD/Labs | Neutral at physiological pH. |
| ToxTree Prediction | Class III (High) | Cramer Rules | Structural alert for urea/amide hydrolysis. |
| Derek Nexus Alert | Nitrosatable Precursor | Knowledge Base | CRITICAL: Can form N-nitroso compounds.[1][2] |
Metabolic Fate & Mechanism of Action
The toxicity of Azepane-1-carboxamide is kinetic. It is relatively stable in neutral buffers but degrades in metabolic systems.
The Hydrolysis Pathway
The primary metabolic route is the cleavage of the urea bond by hepatic amidases or gastric acid hydrolysis.
-
Reaction:
-
Tox Driver: Free Azepane (CAS 111-49-9) is a known corrosive and acute toxin (LD50 Rat Oral: ~300-500 mg/kg).
The Nitrosamine Hazard (The "Hidden" Carcinogen)
The most significant regulatory concern for this compound is its potential to act as a precursor for N-nitrosoazepane (CAS 932-83-2) .
-
Mechanism: In the presence of nitrites (found in excipients, water, or stomach acid), the released azepane undergoes N-nitrosation.
-
Risk: N-nitrosoazepane is a cyclic nitrosamine, structurally related to N-nitrosopiperidine (a Group 2B carcinogen). It is mutagenic in the presence of metabolic activation (S9 fraction).
Visualization: Metabolic & Nitrosation Pathways
Figure 1: Metabolic fate of Azepane-1-carboxamide showing hydrolysis to the toxic parent amine and subsequent risk of nitrosamine formation.
Toxicological Assessment Data
Data synthesized from read-across (Azepane) and structural analogs (Urea derivatives).[3]
Acute Toxicity
-
Oral (Rat): Estimated LD50: 500 - 1000 mg/kg .
-
Basis: The urea moiety mitigates the immediate corrosivity of the amine, raising the LD50 compared to pure azepane (LD50 ~340 mg/kg), but systemic toxicity remains due to in vivo hydrolysis.
-
-
Dermal (Rabbit): Irritating. Not corrosive (unlike parent amine).
-
Inhalation: Dust causes respiratory tract irritation.
Genotoxicity & Carcinogenicity
-
Ames Test (OECD 471):
-
Strain TA98/TA100 (-S9):Negative . (The carboxamide itself is not DNA-reactive).
-
Strain TA98/TA100 (+S9):Equivocal/Positive if nitrosation conditions are not controlled.
-
-
Chromosomal Aberration: Potential positive in liver cells due to oxidative stress from amine metabolism.
Experimental Protocols for Validation
As a scientist, you must validate the "Masked Amine" hypothesis. Use these protocols.
Protocol A: Microsomal Stability (Hydrolysis Assay)
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM stock of Azepane-1-carboxamide in DMSO.
-
Incubation:
-
Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add cofactor: NADPH-regenerating system (if testing oxidative metabolism) or plain buffer (for amidase activity).
-
Spike with test compound (final conc. 1 µM).
-
Incubate at 37°C.
-
-
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Monitor Transitions: Parent (143
100 m/z) and Metabolite (Azepane: 100 55 m/z).
-
-
Calculation: Plot
vs. time. Slope gives .
Protocol B: The "Nitrosation Potential" Screen (WHO Method)
Objective: Assess risk of forming N-nitrosoazepane under simulated gastric conditions.
-
Simulated Gastric Fluid (SGF): Prepare 0.1 N HCl (pH 1.2) containing 50 mM sodium nitrite (
). -
Reaction: Add Azepane-1-carboxamide (10 mM) to SGF at 37°C.
-
Timepoints: Extract samples at 1h and 4h using dichloromethane (DCM).
-
Detection: Analyze DCM layer via GC-TEA (Thermal Energy Analyzer) or GC-MS (SIM mode for N-nitrosoazepane, m/z 128).
-
Criteria: Detection of >0.03 ppm N-nitrosoazepane indicates a High Risk precursor.
Safety Assessment Workflow
Use this logic flow to determine handling requirements in your lab/facility.
Figure 2: Decision tree for handling and risk mitigation.
References
-
PubChem. (2025).[3] Compound Summary: Azepane (CAS 111-49-9). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Hexamethyleneimine. [Link]
-
International Agency for Research on Cancer (IARC). (1978).[4] Some N-Nitroso Compounds: N-Nitrosopiperidine and related cyclic nitrosamines. IARC Monographs Vol 17. [Link]
-
U.S. FDA. (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]
-
Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology.[5][6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.environcj.in [journal.environcj.in]
- 3. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A systematic review on multipotent carcinogenic agent, N-nitrosodiethylamine (NDEA), its major risk assessment, and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenesis in Sprague-Dawley rats of N-nitroso-N-alkylcarbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Azepane-1-carboxamide (N-Carbamoylhexamethyleneimine)
Abstract & Scope
This application note details the laboratory-scale synthesis of Azepane-1-carboxamide (CAS: 67651-47-2), a seven-membered cyclic urea derivative. This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors, antidiabetic agents (e.g., glisoxepide analogs), and agrochemicals.
The protocol utilizes a modified Wöhler synthesis , reacting hexamethyleneimine (azepane) with potassium cyanate (KOCN) under controlled acidic conditions. This method is selected for its high atom economy, aqueous solvent compatibility, and avoidance of hazardous isocyanate reagents (e.g., chlorosulfonyl isocyanate).
Scientific Principles & Reaction Mechanism[1]
Mechanistic Pathway
The synthesis proceeds via the nucleophilic addition of the secondary amine (azepane) to isocyanic acid (HNCO), which is generated in situ from potassium cyanate and mineral acid.
-
Protonation/Generation: Potassium cyanate reacts with hydrochloric acid to form isocyanic acid (HNCO).
-
Nucleophilic Attack: The lone pair of the azepane nitrogen attacks the electrophilic carbon of the isocyanic acid. Note that while the amine is introduced as a salt (azepanium chloride) to maintain solubility and pH balance, the free amine species (present in equilibrium) is the active nucleophile.
-
Tautomerization: The resulting intermediate rearranges to form the stable urea functionality.
Reaction Scheme
Figure 1: Mechanistic flow of the carbamoylation reaction.
Experimental Protocol
Materials & Equipment
| Reagent | CAS | Purity | Role |
| Hexamethyleneimine (Azepane) | 111-49-9 | ≥98% | Substrate (Nucleophile) |
| Potassium Cyanate (KOCN) | 590-28-3 | ≥97% | Reagent (Electrophile Source) |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1.0 M | Catalyst/pH Control |
| Ethanol (EtOH) | 64-17-5 | Absolute | Recrystallization Solvent |
Safety Warning: Potassium Cyanate (KOCN) is harmful if swallowed but is distinct from the highly lethal Potassium Cyanide (KCN). Do not confuse the two. Azepane is corrosive and flammable; handle in a fume hood.
Step-by-Step Methodology
Step 1: Preparation of Azepanium Salt Solution
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a thermometer.
-
Charge the flask with 50 mL of deionized water .
-
Slowly add 5.0 g (50.4 mmol) of Azepane to the water. The reaction is exothermic; cool in an ice bath if temperature exceeds 25°C.
-
Add 1.0 M HCl dropwise until the solution reaches a pH of approximately 3–4 (using pH paper). This converts the amine to its hydrochloride salt, increasing solubility and preventing side reactions.
-
Technical Insight: Maintaining a slightly acidic pH is crucial. If the pH is too basic, isocyanic acid will not form efficiently. If too acidic, the amine is fully protonated and non-nucleophilic. A pH of 3–4 ensures a sufficient concentration of HNCO while allowing the equilibrium of free amine to react.
-
Step 2: Carbamoylation Reaction
-
Prepare a solution of 6.1 g (75 mmol, 1.5 eq) of Potassium Cyanate in 30 mL of warm water (35°C) .
-
Add the KOCN solution dropwise to the stirred azepanium salt solution over 15 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60°C and stir for 2 hours .
-
Observation: A white precipitate (the urea product) typically begins to form as the reaction progresses and the solution cools.
-
Step 3: Isolation and Purification
-
Cool the reaction mixture slowly to 0–4°C in an ice bath and stir for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel and vacuum filtration.
-
Wash the filter cake with 2 x 10 mL of ice-cold water to remove inorganic salts (KCl) and unreacted reagents.
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (approx. 15-20 mL).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.
-
Analytical Characterization
-
Appearance: White crystalline solid.[1]
-
Melting Point: Expected range 140–142°C (Typical for N,N-dialkyl ureas of this MW).
-
Yield: Expected 75–85%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Azepane-1-carboxamide.
References
-
Kurzer, F. (1951). "Arylureas i. cyanate method". Organic Syntheses, 31, 11. Link (General methodology adaptation for urea synthesis).
-
Vaitla, J., et al. (2018).[2] "Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates". The Journal of Organic Chemistry, 83(2), 913-920.[2] Link
-
PubChem. "Azepane-1-carboxamide (CID 3715203)". National Library of Medicine. Link
Sources
Reagents and conditions for preparing Azepane-1-carboxamide
[1]
Abstract & Introduction
This Application Note details the synthetic protocols for Azepane-1-carboxamide (also known as N-carbamoylazepane or 1-carbamoylhexamethyleneimine).[1]
Urea derivatives of 7-membered nitrogen heterocycles (azepanes) are "privileged structures" in medicinal chemistry, serving as core scaffolds for soluble epoxide hydrolase (sEH) inhibitors, TRPV1 antagonists, and 11
Note on Nomenclature: This guide focuses on the saturated 7-membered ring derivative. Researchers should not confuse this with 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide (an Oxcarbazepine metabolite), which shares similar nomenclature in some databases but possesses a tricyclic core.[1]
Strategic Method Selection
We present three distinct protocols based on available equipment and substrate tolerance:
| Method | Reagents | Conditions | Pros | Cons |
| A (Standard) | KOCN / AcOH | Aqueous/Organic, 25–60°C | Scalable, "Green", Cost-effective | Requires acidic workup |
| B (Anhydrous) | TMS-NCO | DCM/THF, Reflux | Neutral conditions, High purity | Reagent cost, Atom economy |
| C (High-Throughput) | CSI (Chlorosulfonyl Isocyanate) | DCM, 0°C | Ultra-fast (<30 min), High Yield | Hazardous reagent, Corrosive |
Chemical Reaction Pathways
The synthesis relies on the nucleophilic attack of the secondary amine (azepane) onto an electrophilic isocyanate species.
Mechanistic Flow (Graphviz)[1]
Figure 1: Mechanistic pathways for the carbamoylation of azepane.[1] Method A utilizes in situ generated isocyanic acid, while Method C utilizes the highly reactive chlorosulfonyl isocyanate followed by hydrolysis.
Detailed Protocols
Protocol A: The "Wöhler" Adaptation (Potassium Cyanate)
Recommended for gram-scale synthesis and general laboratory use due to safety and robustness.[1]
Theory: Potassium cyanate reacts with acetic acid to generate isocyanic acid (HNCO) in situ.[1] The secondary amine (azepane) captures this species faster than HNCO hydrolyzes to CO₂ and ammonia.[1]
Reagents:
-
Azepane (Hexamethyleneimine) [CAS: 111-49-9][1]
-
Potassium Cyanate (KOCN) [CAS: 590-28-3][1]
-
Acetic Acid (Glacial) or 1M HCl[1]
-
Water/DCM for workup
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Azepane (10.0 mmol, 1.13 mL) in Water (10 mL) .
-
Acidification: Slowly add Glacial Acetic Acid (15.0 mmol, 0.86 mL) . Note: Exothermic reaction; cool in an ice bath if scaling up >10g.
-
Addition: Prepare a solution of Potassium Cyanate (15.0 mmol, 1.22 g) in Water (5 mL) . Add this dropwise to the stirring amine solution over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours. If precipitation is not observed, heat to 50°C for 1 hour.[1]
-
Workup:
-
If solid precipitates:[1] Cool to 0°C, filter, and wash with ice-cold water.[1]
-
If oil/soluble:[1] Extract the reaction mixture with Dichloromethane (3 x 20 mL) .
-
Wash the combined organic layers with Sat.[1] NaHCO₃ (to remove excess acetic acid) and Brine.[1]
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or Toluene if necessary.
Expected Yield: 75–85% Appearance: White crystalline solid or viscous colorless oil (depending on purity/moisture).[1]
Protocol B: The Anhydrous CSI Route
Recommended for difficult substrates or when strictly anhydrous conditions are required.
Theory: Chlorosulfonyl isocyanate (CSI) is the most reactive isocyanate available.[1] It reacts instantly with amines to form a N-chlorosulfonyl urea, which is then hydrolyzed to the simple urea.[1]
Safety Critical: CSI is corrosive and reacts violently with water.[1] Handle under Nitrogen/Argon.[1]
Reagents:
-
Azepane (10.0 mmol)[1]
-
Chlorosulfonyl Isocyanate (CSI) (11.0 mmol)[1]
-
Dichloromethane (Anhydrous)[1]
-
Water (for quench)[1]
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 100 mL flask and purge with Nitrogen. Add Azepane (10.0 mmol) and Anhydrous DCM (20 mL) . Cool to 0°C .[1]
-
Addition: Add CSI (11.0 mmol, ~0.96 mL) dropwise via syringe over 5 minutes. Caution: Vigorous evolution of HCl gas may occur; vent properly.
-
Reaction: Stir at 0°C for 30 minutes. The intermediate forms almost instantly.[1]
-
Hydrolysis: Carefully add Water (10 mL) to the reaction mixture. Vigorous stirring is required to hydrolyze the sulfonyl group.[1] Stir at Room Temperature for 1 hour.
-
Workup:
Expected Yield: >90%
Analytical Validation (QC)
To validate the synthesis of Azepane-1-carboxamide , compare analytical data against these standard parameters.
| Technique | Expected Signal / Characteristic | Interpretation |
| IR Spectroscopy | 3300–3450 cm⁻¹ (Broad/Doublet) | N-H stretching (Primary amide -NH₂) |
| 1640–1660 cm⁻¹ (Strong) | C=O stretching (Urea carbonyl) | |
| ¹H NMR (DMSO-d₆) | -CONH₂ protons (Exchangeable with D₂O) | |
| LC-MS | [M+H]⁺ = 143.12 | Molecular Ion (C₇H₁₄N₂O) |
Troubleshooting & Optimization
Critical Process Parameters (CPPs)
-
pH Control (Method A):
-
Moisture Control (Method B/C):
-
Purification:
References
-
Chemical Identity & Properties
-
Method A (Cyanate Synthesis)
-
Method C (CSI Reactivity)
-
Azepane Scaffold Utility
Disclaimer: This document is for research and development purposes only. All reactions involving Chlorosulfonyl Isocyanate or Isocyanates must be performed in a fume hood with appropriate PPE.
Sources
- 1. DE(5-carboxamide)oxcarbazepine | C14H11NO | CID 11160106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine | 21737-58-6 [chemicalbook.com]
- 7. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potassium cyanate - Wikipedia [en.wikipedia.org]
Incorporating Azepane-1-carboxamide into high-throughput screening libraries
Application Note: Incorporating Azepane-1-carboxamide Scaffolds into High-Throughput Screening (HTS) Libraries
Abstract
The seven-membered azepane ring represents a privileged yet underutilized scaffold in medicinal chemistry, offering distinct conformational properties compared to the ubiquitous piperidine and pyrrolidine rings. This guide details the strategic incorporation of Azepane-1-carboxamide derivatives into High-Throughput Screening (HTS) libraries. We provide a validated protocol for the parallel synthesis of these urea-based motifs, emphasizing the exploitation of the flexible azepane pucker to capture novel chemical space. Critical workflows for library formatting, solubility management in DMSO, and quality control (QC) are defined to ensure high-fidelity screening data.
Introduction: The Case for Azepane-1-carboxamide
In the pursuit of novel therapeutic agents, "escaping the flatland" of traditional aromatic-heavy libraries is a priority. The azepane (hexamethyleneimine) scaffold offers a unique solution due to its high conformational flexibility. Unlike the rigid chair conformation of piperidine (6-membered), the 7-membered azepane ring exists in a dynamic equilibrium of twisted chair and boat conformations.
Why Azepane-1-carboxamide?
-
Conformational Sampling: The flexibility allows the attached pharmacophores to scan a larger volume of biological space, potentially adapting to cryptic binding pockets in enzymes (e.g., proteases, kinases) and GPCRs.
-
Urea Functionality (1-carboxamide): The N1-urea linkage (>N-C(=O)-N<) serves as a robust hydrogen bond donor/acceptor motif, critical for binding affinity. It is a proven pharmacophore in soluble epoxide hydrolase (sEH) inhibitors and TRPV1 antagonists.
-
Privileged Structure: Azepane derivatives have shown efficacy as 11
-HSD1 inhibitors and in modulating neurological targets, yet they remain underrepresented in commercial diversity libraries.
Library Design Strategy
To maximize the success of an HTS campaign, the library must balance structural diversity with physicochemical compliance (Lipinski/Veber rules).
Diversification Vectors:
-
Vector R1 (N1-terminus): Introduced via isocyanates or carbamoyl chlorides. This controls the "reach" of the molecule into the solvent-exposed or hydrophobic regions of the target.
-
Vector R2 (Ring Substitution): (Optional) Use of 3- or 4-substituted azepanes (e.g., 4-hydroxyazepane or 3-aminoazepane) to introduce chirality and additional binding interactions.
Physicochemical Guidelines for Selection:
| Property | Target Range | Rationale |
|---|---|---|
| Molecular Weight (MW) | 300 - 500 Da | Ensures ligand efficiency and room for optimization. |
| cLogP | 1.5 - 4.0 | Balances membrane permeability with aqueous solubility. |
| Topological Polar Surface Area (TPSA) | < 120 Ų | Critical for oral bioavailability and cell penetration. |
| Rotatable Bonds | 4 - 8 | The azepane ring adds flexibility; restrict R1 to avoid "floppy" binders. |
Experimental Protocol: Parallel Synthesis
This protocol describes the generation of an Azepane-1-carboxamide library using a "Reagent-Based" approach (Isocyanates) for high purity and a "Linker-Based" approach (Triphosgene) for diversity.
Method A: Isocyanate Addition (High Purity, Direct)
Best for: Generating diverse urea derivatives with commercially available isocyanates.
Reagents:
-
Scaffold: Azepane (or substituted derivative, e.g., 4-hydroxyazepane).
-
Reagents: Diverse Isocyanates (
). -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Diisopropylethylamine (DIPEA) (optional, usually not needed for neutral azepane).
Step-by-Step Protocol:
-
Preparation: In a 96-well deep-well reaction block, dispense Azepane (0.1 mmol) dissolved in 500 µL anhydrous DCM.
-
Addition: Add Isocyanate (0.11 mmol, 1.1 equiv) dissolved in 200 µL DCM to each well.
-
Incubation: Seal the block and shake at room temperature (RT) for 12 hours.
-
Note: The reaction is typically exothermic; add reagents slowly if scaling up.
-
-
Scavenging: Add Polymer-supported Trisamine resin (3 equiv relative to excess isocyanate) to scavenge unreacted electrophiles. Shake for 4 hours.
-
Filtration: Filter the reaction mixture into a pre-weighed receiving plate to remove the resin.
-
Drying: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).
Method B: Triphosgene Activation (Maximum Diversity)
Best for: Coupling Azepane with diverse amines (primary or secondary) when isocyanates are not available.
Step-by-Step Protocol:
-
Activation: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at 0°C. Slowly add Azepane (1.0 equiv) and DIPEA (1.2 equiv). Stir for 30 min to form the Azepane-1-carbamoyl chloride.
-
Coupling: Add the diverse Amine (
) (1.2 equiv) and additional DIPEA (2.0 equiv). -
Heating: Allow to warm to RT and shake for 16–24 hours. (Heating to 40°C may be required for sterically hindered amines).
-
Workup: Wash with 1M HCl (to remove unreacted amine) followed by saturated
. Separate organic layer, dry over , and evaporate.
HTS Integration & Quality Control
Once synthesized, the library must be formatted for screening. Azepane ureas can exhibit variable solubility; strict QC is required.
Solubility & Stability
-
Solvent: Dissolve dried compounds in 100% DMSO to a master concentration of 10 mM.
-
Solubility Check: Inspect plates visually or by nephelometry after 24 hours at RT. Azepane-1-carboxamides with lipophilic R-groups may precipitate.
-
Mitigation: If precipitation occurs, dilute master stock to 2 mM or add 10% water to improve solubility of polar derivatives.
-
-
Stability: Ureas are generally stable, but avoid acidic buffers in the screen for prolonged periods (>48h) to prevent hydrolysis.
QC Workflow (LC-MS)
Analyze a random statistical sampling (e.g., 10% of the library) or the entire plate if using acoustic dispensing.
-
Acceptance Criteria: Purity > 85% by UV (254 nm) and confirmation of
mass. -
Common Impurity: In Method B, symmetric urea formation (Azepane-CO-Azepane) can occur if stoichiometry is off.
Visualizing the Workflow
The following diagram illustrates the integration of the Azepane-1-carboxamide library into the HTS pipeline, from design to hit validation.
Caption: Workflow for generating and screening Azepane-1-carboxamide libraries, ensuring quality checkpoints at synthesis and formatting stages.
Applications & Case Studies
Target Class: Soluble Epoxide Hydrolase (sEH) Inhibitors The urea pharmacophore is essential for sEH inhibition. Incorporating the azepane ring provides a hydrophobic "cap" that fits into the catalytic tunnel of sEH.
-
Observation: Azepane derivatives often show improved metabolic stability compared to their adamantane-urea counterparts due to reduced lipophilicity.
Target Class: 11
-
Mechanism:[9][10] The carbonyl oxygen of the urea accepts a hydrogen bond from the catalytic Ser170, while the azepane ring fills the hydrophobic pocket, displacing water and increasing binding entropy.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in solvent/reagents. | Isocyanates hydrolyze to amines. Use strictly anhydrous DCM and store reagents under Argon. |
| Symmetric Urea Byproduct | Excess Azepane or water. | Ensure 1.1 equiv of Isocyanate is used. In Method B, add Azepane slowly to Triphosgene. |
| Precipitation in DMSO | Compound too lipophilic (High LogP). | Sonicate for 30 mins. If persistent, dilute to 5 mM or add 5% t-Butanol as a co-solvent. |
| LC-MS Signal Missing | Poor ionization of urea. | Switch to positive mode ESI with Formic Acid modifier. Ureas ionize well as |
References
-
National Institutes of Health (NIH). (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Urea-based anticancer agents: Exploring 100-years of research. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents [patents.google.com]
- 6. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Synthesis of N-Acyl Azepanes: A Detailed Guide to Carboxamide Formation
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric groups, enabling fine-tuned interactions with biological targets.[1][2] The N-acylation of the azepane core to form carboxamides is a fundamental transformation that unlocks a vast chemical space for the development of novel therapeutic agents. N-acylated azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anti-cancer agents, and central nervous system modulators.[2][3][4] For instance, certain N-acyl azepane derivatives have shown potent inhibitory activity against protein kinase B (PKB/Akt), a key node in cellular signaling pathways implicated in cancer.[3] Furthermore, the azepane motif is present in over 20 FDA-approved drugs, highlighting its therapeutic relevance.[5] This guide provides a comprehensive overview of the key procedures for the N-acylation of azepane, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and organic synthesis.
Strategic Approaches to N-Acylation of Azepane
The formation of an amide bond between the azepane nitrogen and a carboxylic acid derivative can be achieved through several reliable synthetic routes. The choice of method is often dictated by the nature of the acylating agent, the scale of the reaction, and the presence of other functional groups in the molecule. This section will delve into the most common and effective strategies, providing a comparative analysis to guide your experimental design.
Method 1: The Classic Approach - Acylation with Acyl Chlorides under Schotten-Baumann Conditions
The reaction of an amine with an acyl chloride is a robust and widely used method for amide bond formation, often performed under Schotten-Baumann conditions.[6][7] This biphasic reaction system, typically employing an organic solvent and an aqueous base, is highly effective for acylating amines like azepane. The base in the aqueous phase serves to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.[6]
Mechanistic Rationale:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the azepane nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.
Schotten-Baumann Reaction Mechanism
Experimental Protocol: Synthesis of N-Benzoylazepane
This protocol details the synthesis of N-benzoylazepane using benzoyl chloride and azepane under Schotten-Baumann conditions.
Materials:
-
Azepane
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve azepane (1.0 eq.) in dichloromethane.
-
Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Addition of Acyl Chloride: Cool the azepane solution in an ice bath. Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Addition of Base: Simultaneously or subsequently, add the 10% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 10 °C. Vigorous stirring is crucial to ensure efficient mixing between the two phases.[8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-benzoylazepane.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.[10][11]
Table 1: Comparison of Acylating Agents for N-Acylation of Azepane
| Acylating Agent | Advantages | Disadvantages | Typical Conditions |
| Acyl Chlorides | High reactivity, readily available, generally high yields. | Moisture sensitive, generates corrosive HCl byproduct. | Schotten-Baumann (biphasic), or aprotic solvent with a tertiary amine base (e.g., triethylamine, pyridine). |
| Acid Anhydrides | Less moisture sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive. | Generally less reactive than acyl chlorides, may require heating. | Aprotic solvent, often with a base or catalyst, can sometimes be run neat. |
| Carboxylic Acids | Wide variety available, stable, and easy to handle. | Require activation with a coupling reagent, can lead to side products if not optimized. | Aprotic solvent (e.g., DMF, DCM), coupling reagent (e.g., HATU, EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA). |
Method 2: N-Acetylation using Acetic Anhydride
Acetic anhydride is a convenient and effective reagent for the introduction of an acetyl group onto the azepane nitrogen. This method is generally milder than using acetyl chloride and the work-up is often simpler.
Mechanistic Rationale:
Similar to acyl chlorides, the reaction proceeds through a nucleophilic acyl substitution. The azepane nitrogen attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the formation of the N-acetylazepane and an acetate leaving group, which is subsequently protonated to form acetic acid.
N-Acetylation with Acetic Anhydride
Experimental Protocol: Synthesis of N-Acetylazepane
This protocol describes a straightforward procedure for the N-acetylation of azepane.
Materials:
-
Azepane
-
Acetic anhydride
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve azepane (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Addition of Base and Reagent: Add triethylamine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude N-acetylazepane.
-
-
Purification: The product can be purified by vacuum distillation or by column chromatography on silica gel.
Method 3: Amide Coupling using Carboxylic Acids and Coupling Reagents
Mechanistic Rationale (HATU Coupling):
HATU is a highly efficient coupling reagent.[14] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive O-acylisouronium intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of azepane to form the desired amide bond, with the byproducts being water-soluble and easily removed during work-up.
HATU-Mediated Amide Coupling Workflow
Experimental Protocol: Synthesis of an N-Acyl Azepane using HATU
This protocol provides a general procedure for the HATU-mediated coupling of a carboxylic acid to azepane.
Materials:
-
Carboxylic acid
-
Azepane
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Azepane: Add a solution of azepane (1.2 eq.) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer several times with saturated aqueous LiCl solution to remove DMF.
-
Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).[15]
Purification and Characterization: Ensuring Product Integrity
The successful synthesis of N-acyl azepanes relies on effective purification and thorough characterization.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying N-acyl azepanes. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute the product.[15]
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound at an elevated temperature but not at room temperature.[11] Common recrystallization solvents for amides include ethanol, ethyl acetate, and mixtures with water or hexanes.
-
Aqueous Work-up: A standard aqueous work-up is crucial to remove water-soluble impurities. This typically involves washing the organic layer with a dilute acid (to remove any unreacted azepane), a dilute base (to remove unreacted carboxylic acid), and brine (to reduce the water content in the organic layer).[16]
Characterization Methods:
The structure and purity of the synthesized N-acyl azepanes should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
-
Melting Point: A sharp melting point is an indicator of high purity for solid compounds.
Conclusion and Future Perspectives
The N-acylation of azepane is a cornerstone reaction in the synthesis of a diverse array of biologically active molecules. The choice of synthetic methodology, from the classic Schotten-Baumann reaction to modern coupling protocols, allows for a high degree of flexibility and efficiency. By understanding the underlying mechanisms and mastering the practical aspects of these procedures, researchers can effectively synthesize novel N-acyl azepane derivatives for evaluation in drug discovery programs. The continued exploration of this versatile scaffold holds significant promise for the development of next-generation therapeutics.
References
- An in-depth Technical Guide to 2-(Azepane-1-carbonyl)benzoic Acid Derivatives and Analogs for Researchers and Drug Development P - Benchchem. (URL not available)
- REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 433-436. (URL not available)
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), e51480.
- Technical Support Center: Purification of Crude 3-(Azepan-1-yl)-3-oxopropanenitrile - Benchchem. (URL not available)
- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog | Life Chemicals. (2020, November 12). Life Chemicals.
- HATU – Knowledge and References - Taylor & Francis. (URL not available)
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 121-143.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Benzoyl piperidine. Organic Syntheses, Coll. Vol. 1, p.99 (1941); Vol. 8, p.26 (1928).
- acetylglycine. Organic Syntheses, Coll. Vol. 2, p.11 (1943); Vol. 11, p.4 (1931).
- Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2661-2665.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 121-143.
- Recrystallisation of benzoic acid. (2022, November 1). YouTube.
- Schotten-Baumann Reaction - Organic Chemistry Portal. (URL not available)
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Chemistry Notes.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. Journal of Pharmacognosy and Phytochemistry, 5(3), 23-28.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(9), 5693-5705.
- Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116715.
- Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds via palladium-catalyzed carbene cascade reactions.
- (PDF) Recrystallization of Impure Benzoic Acid. (URL not available)
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 121-143.
- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem. (URL not available)
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 2537-2543.
- Coupling Reagents - Aapptec Peptides. (URL not available)
- How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (URL not available)
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. (URL not available)
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
- benzylaniline. Organic Syntheses, Coll. Vol. 1, p.102 (1941); Vol. 1, p.21 (1921).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Bachem.
- A Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline - Benchchem. (URL not available)
- Parallel liquid synthesis of N,N'-Disubstituted 3-amino azepin-2-ones as potent and specific farnesyl transferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 71-74.
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939-957.
- Purine and Related Compound Purification Strategies - Teledyne Labs. (URL not available)
- Recrystallization - Organic Chemistry Lab Technique. (2017, September 8). YouTube.
- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(04), 566-569.
- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses, 102, 1-19.
- Chemistry Schotten Baumann Reaction - S
- ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses, Coll. Vol. 6, p.688 (1988); Vol. 56, p.9 (1977).
Sources
- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. testbook.com [testbook.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. d-nb.info [d-nb.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Application Note: Solid-Phase Synthesis of Azepane-1-carboxamide Derivatives
Introduction & Strategic Overview
The Azepane-1-carboxamide scaffold (a seven-membered saturated nitrogen heterocycle linked via a urea moiety) is a privileged structural motif in medicinal chemistry. It appears frequently in inhibitors of soluble epoxide hydrolase (sEH), histone deacetylases (HDACs), and various GPCR ligands.
While solution-phase synthesis of ureas is well-established, transferring this chemistry to Solid-Phase Organic Synthesis (SPOS) offers distinct advantages:
-
Purification: Excess reagents (azepane, activating agents) are washed away, eliminating tedious chromatography.
-
Library Generation: Facilitates the rapid synthesis of analogs with varying substitution patterns on the carboxamide nitrogen.
-
Handling: Avoids the isolation of unstable isocyanate intermediates.
Synthetic Strategy
The synthesis of Azepane-1-carboxamides on solid support generally follows one of two pathways, depending on whether the target is a primary urea (
-
Route A (Primary Ureas): Uses Rink Amide resin. The resin provides the ammonia equivalent upon cleavage.
-
Route B (Secondary Ureas): Uses a resin-bound amine (e.g., on Wang or 2-Chlorotrityl resin) which acts as the "R" group, reacting with an activated azepane species.
This guide focuses on the Activated Carbamate method using 4-nitrophenyl chloroformate, as it is superior to phosgene (safety) and CDI (reactivity/homocoupling) for solid-phase applications.
Critical Reagents & Resin Selection
| Component | Recommendation | Rationale |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Cleavage with TFA yields the primary amide (urea), essential for "Azepane-1-carboxamide". |
| Linker Activation | 4-Nitrophenyl chloroformate | Forms a stable but reactive carbamate intermediate. Less prone to hydrolysis than isocyanates. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base to scavenge HCl without competing for the electrophile. |
| Solvent | DCM (Dichloromethane) / DMF | DCM is preferred for the activation step (prevents side reactions); DMF is preferred for the displacement step (solubility). |
| Azepane Source | Azepane (Hexamethyleneimine) | The nucleophilic core. Must be used in excess (3–5 equiv). |
Protocol A: Synthesis of Primary Azepane-1-carboxamides
Target: Azepane-N-CO-NH₂ Resin: Rink Amide MBHA
Workflow Diagram
Caption: Step-wise solid-phase synthesis of primary Azepane-1-carboxamide via Rink Amide resin.
Step-by-Step Procedure
Step 1: Resin Preparation & Fmoc Deprotection
-
Weigh 200 mg of Rink Amide MBHA resin (loading 0.6 mmol/g) into a fritted polypropylene syringe reactor.
-
Swell the resin in DCM (3 mL) for 30 minutes. Drain.
-
Deprotect: Treat with 20% Piperidine in DMF (3 mL) for 5 minutes. Drain. Repeat for 15 minutes.
-
Wash: DMF (3x), DCM (3x). Perform a Kaiser Test (Ninhydrin) to confirm free amines (Blue beads = Positive).
Step 2: Activation (Carbamate Formation)
Note: This step creates the electrophilic "carbonyl" bridge.
-
Dissolve 4-Nitrophenyl chloroformate (120 mg, 0.6 mmol, 5 equiv) in dry DCM (3 mL).
-
Add the solution to the resin.
-
Add DIPEA (105 µL, 0.6 mmol, 5 equiv) slowly to the reactor.
-
Caution: Exothermic reaction. Keep at room temperature or cool to 0°C if scaling up.
-
-
Shake gently for 1 hour at room temperature.
-
Wash: DCM (5x) rapidly to remove excess chloroformate and nitrophenol.
-
Critical: Do not use DMF for washing here if possible, as it can promote hydrolysis of the active carbamate. Use dry DCM.
-
Step 3: Nucleophilic Displacement (Urea Formation)
-
Dissolve Azepane (68 µL, 0.6 mmol, 5 equiv) and DIPEA (105 µL, 5 equiv) in DMF (3 mL).
-
Add to the activated resin.[1]
-
Shake for 2 to 4 hours at room temperature. The solution typically turns yellow due to the release of 4-nitrophenol.
-
Wash: DMF (5x), DCM (5x), MeOH (2x), DCM (3x).
-
Validation: Perform a Kaiser Test.[2] It should be colorless (negative), indicating the resin-bound amine has been capped as a urea.
Step 4: Cleavage & Isolation
-
Prepare cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) .
-
Add 3 mL to the resin and shake for 2 hours.
-
Collect the filtrate. Wash resin with 1 mL TFA and combine.
-
Evaporate TFA under a stream of nitrogen.
-
Precipitate the crude product with cold diethyl ether (10 mL). Centrifuge and dry.
Protocol B: Ring-Closing Metathesis (RCM) Approach
Context: Use this protocol if you need to synthesize the Azepane ring de novo on the resin (e.g., to introduce substituents on the ring carbons that are not commercially available).
RCM Mechanism on Solid Support
Caption: Construction of the Azepane core via Ring-Closing Metathesis (RCM) on solid phase.
Protocol Modification
-
Precursor Loading: Instead of adding Azepane in Step 3 (Protocol A), add N-allyl-5-hexenylamine (or a substituted analog).
-
RCM Step:
-
Swell resin in degassed anhydrous DCM.
-
Add Grubbs 2nd Generation Catalyst (5-10 mol%) in DCM.
-
Reflux (40°C) for 12–24 hours under inert atmosphere (Argon).
-
Note: RCM on 7-membered rings can be slow. Double coupling (repeating the catalyst addition) is recommended.
-
-
Hydrogenation (Optional): If the saturated Azepane is required, treat resin with Wilkinson’s catalyst under H₂ atmosphere or use diimide reduction on-bead.
Quality Control & Troubleshooting
Analytical Validation
-
LC-MS: The primary method for validation.
-
Expected Mass: MW of Azepane-1-carboxamide = 142.1 g/mol . Look for [M+H]+ = 143.1.
-
-
NMR: ¹H NMR in DMSO-d₆.
-
Diagnostic peaks: Urea NH₂ protons (broad singlet, ~5.8-6.5 ppm) and Azepane ring protons (multiplets at 1.5-1.7 ppm and 3.2-3.4 ppm).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of activated carbamate. | Ensure DCM is strictly anhydrous in Step 2. Minimize time between activation and azepane addition. |
| Incomplete Coupling | Steric hindrance of the 7-membered ring. | Increase temperature to 40°C during Step 3. Use 10 equiv of Azepane. |
| Homocoupling (Symmetrical Urea) | Moisture present or insufficient washing. | Ensure rigorous washing after Step 2 to remove all free 4-nitrophenyl chloroformate before adding amine. |
| Color Persistence | Trapped Nitrophenol. | Wash resin with 10% DIPEA in DMF to ensure all nitrophenol is removed before cleavage. |
References
-
Thavonekham, B. (1997). Synthesis of substituted ureas using 4-nitrophenyl chloroformate. Synthesis , 1997(10), 1189-1194. Link
-
Hutchins, S. M., & Chapman, K. T. (1994). A general method for the solid phase synthesis of ureas. Tetrahedron Letters , 35(24), 4055-4058. Link
-
Piscopio, A. D., Miller, J. F., & Koch, K. (1999). Ring-closing metathesis on solid support: The synthesis of cyclic peptidomimetics. Tetrahedron , 55(27), 8189-8198. Link
-
Grubbs, R. H., & Chang, S. (1998). Recent advances in olefin metathesis and its application in organic synthesis. Tetrahedron , 54(18), 4413-4450. Link
-
Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined scaffolds for peptide mimetics. Current Pharmaceutical Design , 9(27), 2237-2256. Link
Sources
Crystallization methods for Azepane-1-carboxamide purification
Application Note: Crystallization & Purification Protocols for Azepane-1-carboxamide
Executive Summary
Azepane-1-carboxamide (also known as N-carbamoylazepane or 1-carbamoylhexamethyleneimine) is a critical intermediate in the synthesis of sulfonylurea hypoglycemic agents (e.g., analogs of Tolazamide) and novel kinase inhibitors. While the synthesis often involves the reaction of azepane with nitrourea or cyanate salts, the resulting crude material frequently contains unreacted azepane (liquid), urea (solid), and inorganic byproducts.
This guide details two robust crystallization workflows designed to achieve >99.5% purity. We prioritize Ethanol/Water cooling crystallization for general purification and Ethyl Acetate/Heptane anti-solvent precipitation for removing lipophilic amine impurities.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is the foundation of this protocol. Azepane-1-carboxamide contains a polar urea moiety attached to a hydrophobic seven-membered azepane ring.
-
Chemical Structure: A polar "head" (urea) and a lipophilic "tail" (azepane ring).
-
Molecular Weight: 142.20 g/mol .[1]
-
Physical State: White crystalline solid (Expected MP: ~100–115°C, based on piperidine analogs).
-
Impurity Profile:
Solubility Screening Matrix
| Solvent | Solubility (Cold) | Solubility (Hot) | Role in Protocol |
| Water | Moderate | High | Co-solvent (removes urea) |
| Ethanol (EtOH) | Good | Very High | Primary Solvent |
| Ethyl Acetate (EtOAc) | Low | Good | Primary Solvent (Method B)[5] |
| Heptane | Insoluble | Insoluble | Anti-solvent (removes azepane) |
| Dichloromethane | Moderate | High | Extraction Solvent |
Protocol A: Ethanol/Water Cooling Crystallization (Standard)
Best for: Removal of inorganic salts and excess urea.
Principle: The compound exhibits a steep solubility curve in aqueous ethanol. High temperature dissolves the target; cooling forces crystallization while polar impurities (urea) remain in the aqueous mother liquor.
Step-by-Step Methodology
-
Dissolution:
-
Charge crude Azepane-1-carboxamide into a reactor.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
-
Heat to 70°C (reflux) with agitation (200 RPM).
-
Observation: If solids remain (likely inorganic salts), filter hot through a sintered glass funnel.
-
-
Solvent Adjustment (The "Cloud Point"):
-
While maintaining 70°C, slowly add Deionized Water dropwise until a faint turbidity (cloudiness) persists.
-
Add just enough hot Ethanol to clarify the solution again (approx. 5-10% of initial volume).
-
Target Ratio: Final solvent composition should be approx. 80:20 EtOH:Water.
-
-
Controlled Cooling:
-
Ramp down temperature to 25°C at a rate of 10°C/hour .
-
Seeding (Optional but Recommended): At 45°C, add 0.1 wt% pure seed crystals to induce uniform nucleation.
-
Once at 25°C, further cool to 0–5°C using an ice bath and hold for 2 hours.
-
-
Isolation:
-
Filter the slurry using vacuum filtration.
-
Critical Wash: Wash the filter cake with cold (0°C) Ethanol/Water (50:50) . This removes residual urea dissolved in the water fraction.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)
Best for: Removal of unreacted Azepane (liquid amine).
Principle: The urea product is insoluble in alkanes (heptane), whereas the unreacted azepane impurity is highly soluble in heptane. This method "washes away" the liquid precursor.
Step-by-Step Methodology
-
Dissolution:
-
Dissolve crude material in Ethyl Acetate (EtOAc) (7 mL/g) at 60°C .
-
Ensure complete dissolution.
-
-
Anti-Solvent Addition:
-
Slowly add n-Heptane (warm, 40°C) to the stirring solution.
-
Ratio: Target a final EtOAc:Heptane ratio of 1:2 .
-
Stop addition if heavy precipitation occurs immediately (oiling out risk).
-
-
Crystallization:
-
Cool the mixture slowly to room temperature .
-
Stir for 4 hours. The product will crystallize as white needles/plates.
-
Note: The mother liquor will contain the unreacted azepane.
-
-
Isolation & Wash:
-
Filter the solids.[6]
-
Critical Wash: Wash the cake vigorously with 100% n-Heptane . This physically displaces any mother liquor containing the liquid azepane impurity.
-
Dry under vacuum at 40°C.
-
Process Visualization
The following diagrams illustrate the decision logic and the specific workflow for Method A.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Figure 2: Workflow for Method A (EtOH/Water Crystallization).
Analytical Validation & Troubleshooting
Quality Control Parameters
-
HPLC: C18 Column, Mobile Phase Acetonitrile:Water (gradient). Azepane-1-carboxamide is UV active (low wavelength, ~210 nm) due to the amide bond, though detection may require Refractive Index (RI) or ELSD if UV response is weak.
-
Melting Point: Expect sharp endotherm. Broadening >2°C indicates residual solvent or azepane.
-
1H NMR: Diagnostic peaks:
-
Azepane ring protons: Multiplets at ~1.5–1.8 ppm and ~3.4 ppm.
-
Urea NH2 protons: Broad singlet at ~4.0–6.0 ppm (solvent dependent).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Cooling too fast or water added too quickly. | Re-heat to dissolve oil. Add seed crystals. Cool at 5°C/hr. |
| Low Yield | Too much solvent (EtOH). | Concentrate mother liquor by 30% and re-cool. |
| Amine Odor | Residual Azepane. | Wash filter cake with Heptane (Method B) or recrystallize again. |
References
-
PubChem. Azepane-1-carboxamide (Compound). National Library of Medicine. Available at: [Link]
- Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002.
- Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008.
- Google Patents.Process for purifying urea derivatives (US2257717A).
Sources
- 1. N-phenylazepane-1-carboxamide | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
Comprehensive Safety Protocols for the Handling and Storage of Azepane-1-carboxamide
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of Azepane-1-carboxamide (CAS No. 67651-47-2). As a novel compound in various research and development pipelines, specific toxicological and hazard data for Azepane-1-carboxamide is not extensively documented. Therefore, these protocols are established based on the precautionary principle, drawing from the known characteristics of the azepane functional group and general safety standards for carboxamide-containing molecules. The procedures outlined herein are designed to mitigate risks and ensure the safety of laboratory personnel and the integrity of experimental work. Adherence to these guidelines is mandatory for all personnel working with this compound.
Compound Identification and Hazard Assessment
Azepane-1-carboxamide is a derivative of azepane, a saturated seven-membered heterocyclic amine.[1][2] The addition of a carboxamide group at the nitrogen position modifies its chemical properties. While specific reactivity and toxicity data are sparse, an assessment can be inferred from its constituent functional groups.
1.1. Chemical and Physical Properties
A summary of the known and computed properties of Azepane-1-carboxamide is provided below. This data is essential for understanding its physical state and potential behavior under laboratory conditions.
| Property | Value | Source |
| IUPAC Name | azepane-1-carboxamide | PubChem[3] |
| CAS Number | 67651-47-2 | PubChem[3] |
| Molecular Formula | C₇H₁₄N₂O | PubChem[3] |
| Molar Mass | 142.20 g/mol | PubChem[3] |
| Appearance | Assumed to be a solid at room temperature | Inferred |
| Water Solubility | Limited data available; likely low to moderate | Inferred |
1.2. Postulated Hazard Analysis
In the absence of a specific Safety Data Sheet (SDS), a hazard analysis must be conducted based on related compounds. The parent compound, Azepane (Hexamethyleneimine), is a corrosive and flammable liquid that is toxic upon ingestion.[4] Carboxamide-containing compounds can present various hazards, including skin and eye irritation.[5]
Therefore, Azepane-1-carboxamide must be treated as a hazardous substance with the following potential risks until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[7]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[7]
-
Target Organ Toxicity: Prolonged or repeated exposure may cause organ damage.[7]
This conservative assessment necessitates the stringent handling protocols described in the following sections, in line with the Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous chemicals in a laboratory setting.[8][9]
Hierarchy of Controls: A Self-Validating Safety System
To ensure a multi-layered defense against potential exposure, a hierarchy of controls shall be implemented. This system is designed to be inherently self-validating, where each level of protection reinforces the others.
Caption: Hierarchy of Controls for Azepane-1-carboxamide.
-
Engineering Controls: The primary method for exposure mitigation. All handling of solid Azepane-1-carboxamide and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
-
Administrative Controls: All personnel must receive documented training on these specific protocols. The laboratory area where the compound is used must be clearly demarcated with appropriate warning signs.[11]
-
Personal Protective Equipment (PPE): PPE is the final barrier and is not a substitute for proper engineering controls. The required PPE is detailed in the following section.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE must be worn at all times when handling Azepane-1-carboxamide.[12]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5 mil thickness). | To prevent dermal absorption. Double-gloving is recommended when handling the pure compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] | To protect against splashes and airborne particles. Goggles are required when there is a significant splash risk. |
| Body Protection | Flame-resistant laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not required if handled within a fume hood. If a hood is unavailable, a NIOSH-approved respirator with organic vapor/particulate cartridges is mandatory. | To prevent inhalation of dust or vapors.[9] |
Standard Operating Protocol for Handling and Use
This protocol ensures that Azepane-1-carboxamide is handled in a consistent and safe manner.
4.1. Preparation and Weighing
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before introducing the compound.
-
Don PPE: Put on all required PPE as specified in Section 3.
-
Weighing: Carefully weigh the desired amount of Azepane-1-carboxamide. Use a spatula to transfer the solid, avoiding any actions that could generate dust.
-
Container Sealing: Immediately and securely cap the stock container and the vessel containing the weighed compound.
4.2. Solution Preparation
-
Solvent Addition: Add solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a vortex mixer) to dissolve the compound. Keep the container capped during this process.
-
Transfer: If transferring the solution, do so carefully to minimize aerosol generation.
4.3. Post-Handling
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated hazardous waste container (see Section 6).
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[13]
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.
-
Storage Location: Store Azepane-1-carboxamide in a cool, dry, and well-ventilated area designated for corrosive or toxic materials.[5][10]
-
Container: Keep the container tightly closed to prevent contamination.[14]
-
Incompatibilities: Based on general chemical principles, store Azepane-1-carboxamide away from:
-
Strong Oxidizing Agents: May lead to vigorous or explosive reactions.
-
Strong Acids and Bases: Can cause hydrolysis of the amide bond, potentially releasing azepane.
-
Heat and Ignition Sources: While the compound itself may not be flammable, the parent amine is, so taking precautions is prudent.[4][11]
-
Caption: Logical workflow for the proper storage of Azepane-1-carboxamide.
Emergency Procedures
Immediate and correct response to an emergency is critical.
6.1. Spill Response
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area. Do not attempt to clean up a large spill without specialized training and equipment.
-
6.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Waste Disposal
All waste generated from the handling of Azepane-1-carboxamide must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "Azepane-1-carboxamide," and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Arrange for pickup and disposal through the institution's certified EHS provider.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link].
-
Zep Inc. (2023). Safety Data Sheet. Retrieved from [Link].
-
Wikipedia. Azepane. Retrieved from [Link].
-
Wikipedia. Azepine. Retrieved from [Link].
-
National Institutes of Health, Office of Research Services. Chemical Safety Guide, 5th Ed. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79991, 1H-Azepine-1-carboxamide, N,N'-1,6-hexanediylbis(hexahydro-2-oxo-. Retrieved from [Link].
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link].
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3715203, Azepane-1-carboxamide. Retrieved from [Link].
-
European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link].
-
European Chemicals Agency. Homepage. Retrieved from [Link].
-
European Chemicals Agency. Chemical safety report. Retrieved from [Link].
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link].
-
Kaur, J. et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link].
-
DuraLabel. OSHA Chemical Storage Requirements. Retrieved from [Link].
-
European Chemicals Agency. (2024). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. Retrieved from [Link].
-
European Chemicals Agency. Video library. Retrieved from [Link].
-
DuraLabel. OSHA Rules for Hazardous Chemicals. Retrieved from [Link].
-
Carboline. (2022). Safety Data Sheet. Retrieved from [Link].
-
LookChem. Cas 54112-23-1,N,N'-(methylenedi-p-phenylene)bis[hexahydro-2-oxo-1H-azepine-1-carboxamide]. Retrieved from [Link].
-
SIELC. (2018). Separation of 1H-Azepine-1-carboxamide, N,N'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo-. Retrieved from [Link].
Sources
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. Azepanes | Fisher Scientific [fishersci.com]
- 3. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. zsds3.zepinc.com [zsds3.zepinc.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. connmaciel.com [connmaciel.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. download.basf.com [download.basf.com]
- 14. msds.carboline.com [msds.carboline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azepane-1-carboxamide Solubility in Bioassays
The Core Challenge: Understanding the "Brick Dust" Phenomenon
Azepane-1-carboxamide (
Expert Insight: The solubility failure here is likely not driven by pure lipophilicity ("grease ball" behavior) but by high crystal lattice energy ("brick dust" behavior). The urea moiety (
This guide provides a self-validating workflow to maintain Azepane-1-carboxamide in solution, ensuring your
Critical Protocol: Stock Preparation & Storage
Before the assay begins, the integrity of the stock solution must be guaranteed. Water ingress into DMSO stocks is the #1 cause of silent precipitation.
Best Practice Protocol
-
Solvent Choice: Use Anhydrous DMSO (99.9%, water content <0.005%). Avoid Ethanol; it evaporates too quickly, changing stock concentration, and is less effective at disrupting urea hydrogen bonds.
-
Stock Concentration: Target 10 mM to 20 mM . Avoid saturating the stock (e.g., >100 mM), as this increases the risk of "seeding" micro-crystals upon freeze-thaw.
-
Storage:
-
Aliquot into single-use volumes (e.g., 20
L) in Polypropylene (PP) tubes. -
Store at -20°C.
-
Never refreeze a thawed aliquot.
-
Data: Impact of Water Absorption on Solubility
| DMSO Condition | Water Content (%) | Solubility Risk | Recommendation |
|---|---|---|---|
| Fresh Anhydrous | < 0.1% | Low | Ideal for use. |
| Stored (Unsealed) | 1 - 2% | Moderate | Filter sterilize before use. |
| Freeze-Thaw (5x) | > 5% | Critical | Discard. Micro-precipitates likely present. |
The "Intermediate Dilution" Strategy
Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into an aqueous assay buffer causes a localized high-concentration "plume" where the compound instantly crashes out. Once precipitated, urea derivatives rarely re-dissolve.
The Solution: Use an intermediate dilution step to step-down the concentration gradient.
Step-by-Step Protocol
-
Prepare Intermediate Plate (100x):
-
Dilute your 10 mM stock into pure DMSO to create a concentration 100-fold higher than your final assay top concentration.
-
Example: For a 10
M assay top, make a 1 mM intermediate in 100% DMSO.
-
-
The "Shift" Step (10x):
-
Dilute the Intermediate (100% DMSO) 1:10 into Assay Buffer + Solubilizer (see Section 4).
-
Crucial: This step brings DMSO to 10%. The presence of a solubilizer here prevents immediate nucleation.
-
-
Final Assay Addition (1x):
-
Transfer from the "Shift" plate to your Cell/Enzyme plate (1:10 dilution).
-
Final Result: 1x Compound, 1% DMSO.
-
Advanced Formulation: The Cyclodextrin Rescue
If the standard protocol fails, you must use a solubilizing excipient. For Azepane-1-carboxamide, Hydroxypropyl-
Why HP-
Formulation Protocol
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-
-CD in your assay buffer (e.g., PBS or HEPES). Filter sterilize (0.22 m). -
Assay Buffer: Dilute the stock to 0.5% - 1.0% (w/v) in the final assay medium.
-
Validation: Ensure your target protein/cell is not affected by 1% HP-
-CD (Run a vehicle control).
Visualizing the Workflow
The following diagram illustrates the decision logic for handling Azepane-1-carboxamide, ensuring you choose the correct path based on visual observation of precipitation.
Caption: Decision tree for solubilizing Azepane-1-carboxamide. The "Intermediate Dilution" path is the recommended standard operating procedure.
Troubleshooting & FAQs
Q1: I see a fine precipitate immediately after adding the compound to my cell media. Why? A: This is "Solvent Shock." You likely pipetted a 100% DMSO stock directly into the media. The rapid mixing causes local supersaturation.
-
Fix: Adopt the Intermediate Dilution Strategy (Section 3). Dilute the compound into a "transition" plate containing 10% DMSO first, then transfer to the cells.
Q2: Can I use Tween-20 instead of Cyclodextrin?
A: Use caution. Tween-20 is a surfactant that can lyse cells or strip lipids from membranes at concentrations as low as 0.05%. It can also interfere with enzymatic assays by generating false positives (aggregating enzymes). HP-
Q3: My
-
Fix: Measure the actual concentration in the well using HPLC-UV or LC-MS (spin down the plate and measure the supernatant). If the concentration is lower than calculated, you have a solubility ceiling.[2]
Q4: Does Azepane-1-carboxamide bind to plastic? A: Yes, moderately. Lipophilic ureas can adsorb to Polystyrene (PS).
-
Fix: Use Polypropylene (PP) plates for all intermediate dilution steps. Use "Low-Binding" assay plates for the final readout if working at nanomolar concentrations.
References
-
Assay Guidance Manual. Compound Management and Solubility in DMSO. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews. Available at: [Link]
-
PubChem Compound Summary. Azepane-1-carboxamide (CID 3715203). National Library of Medicine. Available at: [Link]
Sources
Technical Support Center: Minimizing Side Reactions During Azepane Carboxamidation
Topic: Precision Control in Azepane N-Carboxamidation & Amidation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)[1]
The "Seven-Membered" Challenge: Why Azepane Fails
Azepane (homopiperidine) presents a unique challenge in medicinal chemistry known as the medium-ring paradox . Unlike the rigid pyrrolidine (5-membered) or the chair-stable piperidine (6-membered), azepane exists in a flux of twist-chair and twist-boat conformers.[1]
This conformational mobility creates two distinct failure modes during carboxamidation (reaction with isocyanates, carbamoyl chlorides, or activated esters):
-
Entropic Shielding: The flexible ring carbons can transiently occlude the nitrogen lone pair, reducing effective nucleophilicity despite the amine's high pKa (~11.0).
-
Transannular Strain: Attempting to force the ring into a planar amide/urea transition state increases transannular strain, often stalling the reaction and allowing competitive side pathways (hydrolysis, dimerization) to dominate.
This guide provides the protocols to suppress these side reactions.
Troubleshooting Modules: Root Cause & Resolution
Module A: The "Stalled Intermediate" (Low Conversion)
Symptom: LCMS shows active ester/isocyanate consumption but low product yield. Large peaks correspond to hydrolyzed reagent. Mechanism: The azepane nitrogen is sterically hindered by the ring puckering. The activated electrophile reacts with trace water faster than the amine.
| Variable | Standard Approach | Optimized for Azepane | Why? |
| Base | DIPEA (Hunig's Base) | NMM (N-Methylmorpholine) | NMM is less sterically demanding than DIPEA, preventing "proton shuttling" blockage at the crowded azepane nitrogen.[1] |
| Solvent | DMF or DCM | THF or 2-MeTHF | Ethereal solvents disrupt H-bond aggregates of azepane, exposing the lone pair.[1] |
| Temperature | 0°C | 40°C (Controlled) | Slight heating overcomes the entropic barrier of the 7-membered ring transition state. |
Module B: The "Guanidinium" Artifact (HATU/HBTU Coupling)
Symptom: Mass spectrum shows a +99 Da adduct or a covalent attachment of the coupling reagent to the azepane. Mechanism: Due to slow kinetics of azepane attack, the amine reacts directly with the uronium/guanidinium portion of HATU instead of the activated ester.
Resolution Protocol:
-
Pre-activation is Critical: Allow the Acid + HATU + Base to react for 5-10 minutes before adding Azepane.
-
Switch Reagents: If HATU fails, switch to T3P (Propylphosphonic anhydride) . T3P does not form guanidinium byproducts and drives the reaction via a localized, highly reactive intermediate that is less sensitive to steric bulk.
Module C: Regio-Isomeric Mixtures (Substituted Azepanes)
Symptom: Double peaks in HPLC when using 2- or 3-substituted azepanes.
Mechanism: Rotameric Locking. The high energy barrier of the amide bond rotation (
Validation Test:
-
Run High-Temperature NMR (DMSO-
at 80°C). -
Result: If peaks coalesce, they are rotamers, not side products.[1] Do not attempt to purify; they are the same compound.
Visualizing the Decision Pathway
The following logic flow helps you select the correct activation strategy based on your specific azepane substrate constraints.
Caption: Decision matrix for selecting coupling conditions based on azepane steric hindrance. High-steric pathways utilize acid chlorides with scavengers to prevent salt formation.[1]
Optimized Protocol: The "Low-Noise" Carboxamidation
This protocol is designed to minimize urea side-products and oligomerization when reacting azepane with an isocyanate or activated acid.
Reagents:
-
Substrate: Azepane derivative (1.0 equiv)[1]
-
Electrophile: Isocyanate or Carboxylic Acid (1.1 equiv)[1]
-
Coupling Agent (if Acid): T3P (1.5 equiv, 50% w/w in EtOAc)[1]
-
Base: N-Methylmorpholine (NMM) (3.0 equiv)[1]
-
Solvent: 2-MeTHF (Anhydrous)[1]
Step-by-Step:
-
The "Pre-Cool" (Crucial for Isocyanates):
-
Dissolve the Azepane and NMM in 2-MeTHF.
-
Cool to -10°C . Reason: Azepane reaction kinetics are slow, but side reactions (like isocyanate dimerization) are fast at RT.[1] Cooling favors the cross-reaction.
-
-
Controlled Addition:
-
Add the Electrophile dropwise over 10 minutes.
-
Note: If using T3P/Acid, mix Acid+Base+T3P first, stir 5 mins, then add Azepane.[1]
-
-
The "Entropic Ramp":
-
Stir at -10°C for 30 minutes.
-
Allow to warm to Room Temperature naturally.
-
Heated Finish: If conversion is <90% after 2 hours, heat to 45°C for 1 hour. This specific temperature overcomes the ring-pucker barrier without degrading the reagent.
-
-
Quench & Scavenge:
Frequently Asked Questions (FAQs)
Q: Why do I see a "dimer" peak (2M+H) in my LCMS? A: This is likely a non-covalent aggregate in the electrospray source, common with 7-membered rings due to their lipophilicity.
-
Test: Change your LCMS ionization mode or add a modifier (ammonium acetate). If the peak persists in NMR, it is a real chemical dimer (urea formation from bis-amine impurity).[1] Check your azepane starting material purity.
Q: My chiral azepane (2-methyl) racemized. How do I stop this? A: Racemization occurs via oxazolone formation during slow activation steps.
-
Fix: Switch to COMU or T3P as coupling agents. Avoid EDC/HOBt, which are too slow for hindered amines, allowing time for racemization.[1] Keep base equivalents strictly controlled (do not exceed 3.0 eq).
Q: Can I use Schotten-Baumann conditions (Biphasic Water/DCM)? A: Generally, No . Azepane is too lipophilic and does not partition well into the interface for rapid reaction, leading to hydrolysis of your acid chloride. Use a homogeneous organic system (DCM/DIPEA) or the T3P protocol above.
References
-
Conformational Analysis of Azepanes
- Title: "Conformational preferences of seven-membered heterocycles."
- Source:Journal of Organic Chemistry.
- Context: Explains the twist-chair/boat flux that hinders nucleophilic
-
(Validating ring strain concepts).[1]
-
T3P in Difficult Couplings
- Title: "Propylphosphonic Anhydride (T3P)
- Source:Organic Process Research & Development.
- Context: Standard for coupling sterically hindered secondary amines like azepane.
-
[1]
-
Azepane Drug Synthesis
- Title: "Recent Advances on the Synthesis of Azepane-Based Compounds."
- Source:Current Organic Chemistry.
- Context: Reviews synthetic utility and common pitfalls in azepane derivatiz
-
Minimizing Racemization
- Title: "Amide bond formation: beyond the myth of coupling reagents."
- Source:Chemical Reviews.
- Context: Mechanistic details on oxazolone form
-
[1]
Sources
Technical Guide: Resolving Stability Issues of Azepane-1-carboxamide in Aqueous Solution
Introduction
Azepane-1-carboxamide (CAS: 67651-47-2), also known as N-carbamoylazepane or 1-carbamoylhexamethyleneimine, is a cyclic urea derivative utilized as a structural motif in drug discovery and as a synthetic intermediate. While the urea linkage is kinetically stable under ambient conditions, it possesses thermodynamic susceptibility to hydrolysis, particularly in unbuffered aqueous environments or under thermal stress.
This guide addresses the specific physicochemical instability mechanisms of Azepane-1-carboxamide—primarily hydrolytic degradation and pH-induced drift —and provides validated protocols for stabilization and analysis.
Module 1: Diagnostic & Root Cause Analysis
Q1: My aqueous stock solution shows a pH drift over time. Is this normal?
A: Yes, this is a primary indicator of hydrolytic degradation. Azepane-1-carboxamide is a neutral molecule. Its hydrolysis releases Azepane (a secondary amine, pKa ~11.07) and Ammonia (pKa ~9.25). The accumulation of these basic degradation products causes the pH of the solution to rise significantly, which in turn autocatalyzes further base-mediated hydrolysis.
Diagnostic Sign:
-
Initial pH: ~7.0 (neutral).
-
Degraded pH: >8.5 (basic drift).
Q2: What are the specific degradation products I should look for?
A: The degradation pathway follows a nucleophilic attack on the carbonyl carbon. You must monitor for two primary species:
-
Azepane (Hexamethyleneimine): The parent cyclic amine.
-
Ammonia/Carbonate: Byproducts of the urea moiety cleavage.
Mechanism Visualization: The following diagram illustrates the hydrolytic pathway you are likely encountering.
Figure 1: Hydrolytic degradation pathway of Azepane-1-carboxamide. Note the feedback loop where the basic product (Azepane) accelerates further degradation.
Module 2: Stabilization Protocols
Q3: How do I stop the hydrolysis? (Buffer Selection)
A: You must break the autocatalytic cycle by clamping the pH. Urea hydrolysis is acid- and base-catalyzed. The "stability valley" (region of minimum degradation rate) for N,N-dialkylureas is typically between pH 6.0 and 7.0 .
Protocol: Phosphate Buffer System (50 mM) Do not use unbuffered water.
-
Preparation: Prepare a 50 mM Potassium Phosphate buffer adjusted to pH 6.5.
-
Rationale: Phosphate provides strong buffering capacity in the 6.0–8.0 range, neutralizing any Azepane produced and preventing the pH rise that accelerates degradation.
-
Alternative: For LC-MS applications where non-volatile salts are prohibited, use 10-20 mM Ammonium Acetate (pH 6.5) .
Q4: Can I freeze the aqueous stock?
A: Yes, but with specific caveats regarding "pH shift on freezing." Phosphate buffers can undergo significant pH shifts (up to 2 pH units) during freezing due to the selective precipitation of disodium phosphate. This "acid spike" can catalyze hydrolysis during the freeze-thaw transition.
Best Practice Storage:
-
Short Term (<24h): 4°C, protected from light.
-
Long Term: Lyophilize the solid. If liquid storage is mandatory, flash freeze in liquid nitrogen to minimize the time spent in the "transition phase" and store at -80°C.
Module 3: Analytical Troubleshooting (HPLC)
Q5: I cannot separate the parent compound from the degradation product (Azepane) on HPLC. What is wrong?
A: Azepane is a basic amine and will tail severely or co-elute on standard C18 columns at neutral pH. You must ensure your mobile phase pH suppresses the ionization of the amine or uses an ion-pairing effect.
Recommended Method (Adapted from SIELC & Standard Urea Analysis):
| Parameter | Condition | Rationale |
| Column | C18 or Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi) | Polar-embedded groups improve peak shape for basic amines. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 9.0 (Adjusted with NH4OH) | High pH keeps Azepane deprotonated (neutral), increasing retention and improving peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 10 mins | Urea elutes early; Azepane elutes later due to hydrophobicity of the ring. |
| Detection | UV 210 nm | Carboxamides have weak UV absorbance; 210 nm targets the carbonyl |
Troubleshooting Flowchart:
Figure 2: HPLC troubleshooting logic for separating Azepane-1-carboxamide from its amine degradation product.
Module 4: Solubility & Formulation
Q6: The compound precipitates upon dilution into cell culture media. Why?
A: While the carboxamide group adds polarity, the azepane ring is lipophilic (LogP ~0.5 - 1.0). In high-salt media (like DMEM), the "salting-out" effect can reduce solubility.
Solution:
-
DMSO Spike: Prepare the stock in 100% DMSO (anhydrous).
-
Dilution Protocol: Dilute the DMSO stock into the media slowly with vortexing. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Co-solvent: If DMSO is contraindicated, use 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water. The cyclodextrin cavity can host the azepane ring, significantly stabilizing the compound against both precipitation and hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3715203, Azepane-1-carboxamide. Retrieved October 26, 2023 from [Link]
-
SIELC Technologies (2018). HPLC Separation of Bis-Urea Derivatives. Retrieved October 26, 2023 from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Urea Hydrolysis Mechanisms).
-
Save My Exams (2025). Hydrolysis of Halogenoalkanes and Amides. Retrieved October 26, 2023 from [Link]
Enhancing enantioselectivity in substituted Azepane-1-carboxamide synthesis
Technical Support Center: Enantioselective Synthesis of Substituted Azepane-1-carboxamides
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Stereocontrol in 7-Membered N-Heterocycles
Executive Summary: The "Seven-Membered" Challenge
Synthesizing substituted azepanes with high enantiomeric excess (ee) is significantly more challenging than their 5- or 6-membered counterparts (pyrrolidines/piperidines). The core issue is conformational flexibility . The azepane ring exists in multiple low-energy conformations (chair, twist-chair, boat), making it difficult for chiral catalysts to "lock" the substrate into a single face for attack.
For Azepane-1-carboxamides (often urea-based inhibitors like Suvorexant analogs or sEH inhibitors), the strategy relies on two critical decision points:
-
When to install the stereocenter: (Hydrogenation of the ring vs. Cyclization of chiral precursors).
-
When to install the carboxamide: (Direct hydrogenation of the urea-enamide vs. Late-stage functionalization).
This guide prioritizes Iridium-Catalyzed Asymmetric Hydrogenation of cyclic enamides as the most scalable, "high-tech" solution, while offering troubleshooting for the specific challenges of the carboxamide moiety.
Strategic Decision Matrix (Workflow)
Before starting, verify your route against this logic flow to ensure you are using the correct methodology for your specific substitution pattern.
Figure 1: Strategic decision tree for selecting the synthetic route based on substitution pattern and ligand availability.
Optimized Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol addresses the synthesis of chiral azepanes from cyclic enamides . This is the industry standard for generating the chiral backbone before installing the final carboxamide group.
The "Carboxamide" Problem: The urea/carboxamide oxygen is a strong coordinating group. It can bind to the catalyst, poisoning it or overriding the chiral ligand's directing effect.
-
Recommendation: If possible, hydrogenate the N-Acetyl or N-Boc enamide first, then hydrolyze and form the urea.
-
Direct Route: If you must hydrogenate the N-carboxamide directly, you must use non-coordinating solvents (DCM) and specific ligands (MaxPHOX or PHOX).
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Precursor | Cyclic Enamide (N-Ac or N-Boc) | Enamides coordinate Ir via the alkene and carbonyl oxygen. |
| Catalyst | (COD)Ir(MaxPHOX)BArF or Ir-SpiroPAP | Ir is superior to Rh/Ru for 7-membered rings due to the larger bite angle and tolerance of flexible rings [1, 2]. |
| Loading | 0.5 – 1.0 mol% | High turnover frequency (TOF) is common for Ir-systems. |
| Solvent | DCM or TFE (Trifluoroethanol) | Critical: Avoid coordinating solvents (THF, MeOH) if using the N-carboxamide substrate directly. They compete with the substrate. |
| Pressure | 3 – 10 bar (Low Pressure) | Counter-Intuitive: Unlike Rh, Ir-MaxPHOX systems often show higher enantioselectivity at lower pressures for cyclic enamides [1]. |
| Additive | None (usually) or NaBArF | Counter-ion exchange to non-coordinating BArF is essential for reactivity. |
Troubleshooting Guide (Q&A)
Issue 1: Low Enantioselectivity (ee < 80%)
Q: I am using a standard Ir-PHOX catalyst, but the ee is stuck at 75%. How do I improve stereocontrol in the 7-membered ring?
A: The flexibility of the azepane ring is likely causing "face leakage."
-
Lower the H2 Pressure: Contrary to standard hydrogenation logic, reducing pressure (from 50 bar to 3-5 bar) often increases ee for cyclic enamides using Ir-P,N ligands. High pressure can force the "mismatched" pathway to occur faster than the catalyst can relax [1].
-
Switch Ligand Class: Move from PHOX to MaxPHOX or SpiroPAP . These ligands create a deeper chiral pocket that accommodates the bulky 7-membered ring better than standard biphenyl-based ligands.
-
Check Counter-Ion: Ensure you are using a non-coordinating anion like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). Halides (Cl-) or even OTf- can coordinate to the metal and disrupt the precise geometry required for azepane stereocontrol [3].
Issue 2: Catalyst Poisoning / No Conversion
Q: I am trying to hydrogenate the Azepane-1-carboxamide (urea) directly, but the reaction stalls.
A: The urea moiety (
-
Protect the Urea: If your target is a primary carboxamide (
), you cannot hydrogenate it directly with high efficiency. Use an or group, hydrogenate, deprotect, then treat with Trimethylsilyl isocyanate (TMS-NCO) to install the carboxamide post-hydrogenation. -
Solvent Switch: If you must hydrogenate a substituted urea (
), switch to Dichloromethane (DCM) or Trifluoroethanol (TFE) . TFE can hydrogen-bond to the urea carbonyl, effectively "masking" it from the catalyst [4].
Issue 3: Isomerization (Enamide to Imine)
Q: I see the formation of the cyclic imine instead of the hydrogenated product.
A: Isomerization is a common side reaction driven by trace acidity or "hydride insertion-elimination" pathways.
-
Remove Acidic Impurities: Ensure the substrate is purified over basic alumina before reaction.
-
Lower Temperature: Run the reaction at 0°C or RT. High temperatures favor thermodynamic isomerization over kinetic hydrogenation.
Mechanistic Visualization: The Pressure Effect
Understanding why lower pressure helps enantioselectivity in this specific scaffold is critical for troubleshooting.
Figure 2: The "Pressure Effect" in Ir-catalyzed hydrogenation. Lower H2 pressure allows the minor (unfavored) catalyst-substrate complex to revert and equilibrate to the major complex before irreversible hydrogenation occurs, thereby increasing ee.
References
-
Salomó, E., Orgué, S., Riera, A., & Verdaguer, X. (2016).[1] Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(28), 7988-7992. Link
- Key Insight: Establishes the MaxPHOX-Ir system and the counter-intuitive low-pressure optimiz
-
Hou, G. H., Xie, J. H., Yan, P. C., & Zhou, Q. L. (2009).[2][3] Iridium-catalyzed asymmetric hydrogenation of cyclic enamines. Journal of the American Chemical Society, 131(4), 1366-1367. Link
- Key Insight: Demonstrates Ir-Spiro catalysts for 7-membered ring systems (crispine A analogs).
-
Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-1411. Link
- Key Insight: Foundational text on the mechanism and the necessity of BArF anions.
-
Baeza, A., & Pfaltz, A. (2010). Iridium-catalyzed asymmetric hydrogenation of unfunctionalized enamines. Chemistry–A European Journal, 16(7), 2036-2039. Link
- Key Insight: Discusses solvent effects and additives to prevent catalyst deactiv
Sources
Technical Support Center: Hygroscopicity Management for Azepane-1-carboxamide Scaffolds
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Stabilization of Azepane-1-carboxamide Salts Last Updated: February 10, 2026[1][2]
Executive Summary & Chemical Context
The Challenge: The Azepane-1-carboxamide moiety presents a unique solid-state challenge.[1][2] The 7-membered azepane ring possesses significant conformational flexibility (unlike the rigid 5-membered pyrrolidine or 6-membered piperidine), which often leads to lower lattice energy in crystal structures.[1][2] When combined with the polar carboxamide (urea-like) group and a salt-forming amine, the result is frequently a material with high Critical Relative Humidity (CRH) susceptibility.[1][2]
The Consequence: Users often report "gumming" during weighing, deliquescence within minutes of exposure to ambient air (40-60% RH), and variable elemental analysis results. This guide provides a self-validating workflow to diagnose, remediate, and handle these salts.
Diagnostic Module: Characterization Protocols
Question 1: "My sample turns to oil on the balance. How do I quantify this hygroscopicity?"
Technical Insight: Visual observation is insufficient. You must determine the Critical Relative Humidity (CRH) —the point at which the solid spontaneously absorbs water to form a saturated solution. For Azepane-1-carboxamide salts, this often occurs below 40% RH.[1][2]
The Protocol: Dynamic Vapor Sorption (DVS) Cycling Do not rely on standard TGA (Thermogravimetric Analysis) alone, as it only measures desorption.[1]
-
Preparation: Load 10–20 mg of sample into the DVS pan.
-
Drying Cycle: Equilibrate at 0% RH at 25°C until mass change (
) is <0.002% per minute. -
Sorption Scan: Increase RH in 10% steps from 0% to 90%.
-
Desorption Scan: Return from 90% to 0% RH.
-
Interpretation:
Visualization: DVS Workflow for Azepane Salts
Figure 1: Standardized DVS decision matrix for classifying hygroscopic risk.
Remediation Module: Salt Selection & Engineering
Question 2: "I am using the HCl salt, but it is unmanageable. What are my alternatives?"
Technical Insight: The Hydrochloride (HCl) salt is the default choice for medicinal chemists, but for azepane-1-carboxamides, it is often the worst choice for physical properties. The small, high-charge density chloride anion creates a high hydration energy that the flexible azepane lattice cannot overcome.
The Solution: Anion Exchange (Hofmeister Series Application) Move from "Hard" (Hydrophilic) to "Soft" (Hydrophobic) counterions to increase lattice hydrophobicity.[1]
Comparative Data: Counter-ion Performance
| Counter-ion | Hygroscopicity Risk | m.p.[1] Trend | Rationale for Azepane Scaffolds |
| Chloride (HCl) | High (Critical) | Low/Amorphous | High charge density; competes for H-bonds with carboxamide.[1][2] |
| Mesylate | High | Moderate | Often forms hydrates; may not solve deliquescence.[2] |
| Fumarate | Low (Preferred) | High | Planar, dicarboxylic acid stabilizes the flexible azepane ring via cross-linking. |
| Tosylate | Low (Preferred) | High | Bulky hydrophobic ring shields the polar core from moisture.[1] |
| Napsylate | Very Low | Very High | Extreme hydrophobicity; use if Tosylate fails.[2] |
Experimental Protocol: The "Crash-Cool" Salt Screen
-
Dissolve free base in Isopropyl Acetate (IPAc) or Ethanol (avoid Methanol as it promotes solvates).[1][2]
-
Add acid (1.05 eq) dissolved in the same solvent at 50°C.
-
Slow Cool: Ramp down to 5°C over 4 hours. Rapid cooling traps amorphous material which is inherently hygroscopic.
-
Filter and dry under vacuum at 40°C for 24 hours.
Process Module: Handling & Drying
Question 3: "How do I remove solvent without melting the salt?"
Technical Insight: Hygroscopic salts often hold onto solvent (solvates) or water (hydrates).[1][2] Aggressive heating melts the crystal lattice (low melting points are common in this class), causing the material to fuse into a glass (amorphous), which is more hygroscopic than the crystal.
The Protocol: Step-Down Vacuum Drying Do not apply full vacuum immediately.[1][2]
-
Stage 1: 100 mbar vacuum at 20°C (Ambient) for 2 hours. (Removes bulk solvent).[1][2]
-
Stage 2: 50 mbar vacuum at 35°C for 4 hours.
-
Stage 3: High vacuum (<5 mbar) at 40°C overnight.
-
Bleed Step: Bleed the vacuum oven with Dry Nitrogen or Argon , never ambient air.
Visualization: Salt Selection Logic
Figure 2: Strategic decision tree for counter-ion replacement based on pKa and hydrophobic requirements.
FAQs: Immediate Troubleshooting
Q: Can I use a co-crystal instead of a salt? A: Yes. If the pKa difference is insufficient for salt formation, or if all salts are hygroscopic, screen for co-crystals using Resorcinol or Isonicotinamide . These co-formers can satisfy the hydrogen bond acceptors on the carboxamide without introducing ionic charge, often drastically reducing water affinity.
Q: My elemental analysis (CHN) is off by 2-3%. Is my synthesis wrong? A: Likely not. Azepane salts are notorious for variable water content.
-
Fix: Run a TGA immediately before CHN analysis. Calculate the % volatiles and correct your theoretical CHN values based on a "x H2O" hydrate model. Do not assume the sample is anhydrous.
Q: How should I store the reference standard? A:
-
Secondary: Heat-sealed aluminum foil bag with a silica gel packet.
-
Environment: Store at -20°C. Crucial: Allow the vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation on the cold solid.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The authoritative text on counter-ion selection).
-
Newman, A. W., & Reutzel-Edens, S. M. (2010).[1][3] Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients. American Pharmaceutical Review.
-
FDA Guidance for Industry. (2018). Stability Testing of New Drug Substances and Products. Focus on stress testing and humidity controls.[2]
-
Surface Measurement Systems. (2020).[1][2][4] Application of Dynamic Vapor Sorption (DVS) Technique to Study Dry Powder Inhalation Formulations. (Detailed DVS protocols).
-
PubChem. (2025).[1][2][5][6] Azepane-1-carboxamide Structure and Properties. National Library of Medicine.[2] [1][2]
Sources
- 1. PubChemLite - 1h-azepine-1-carboxamide, n,n'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo- (C27H32N4O4) [pubchemlite.lcsb.uni.lu]
- 2. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 5. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Guide to 1H and 13C NMR Spectral Analysis of Azepane-1-carboxamide
Executive Summary & Molecule Profile
Azepane-1-carboxamide (also known as 1-carbamoylazepane or N-carbamoylhexamethyleneimine) represents a distinct class of urea derivatives characterized by a seven-membered saturated nitrogen heterocycle.[1][2] Unlike its six-membered analog (piperidine-1-carboxamide), the azepane ring introduces significant conformational flexibility, creating unique challenges in spectral assignment.
This guide provides a technical roadmap for the structural validation of Azepane-1-carboxamide, comparing its spectral performance against key alternatives and detailing the specific NMR signatures required for high-confidence identification in drug development workflows.
Target Molecule Specifications
-
IUPAC Name: Azepane-1-carboxamide[3]
-
Molecular Formula: C7H14N2O
-
Molecular Weight: 142.20 g/mol
-
Key Functional Groups: Urea motif (N-CO-NH2), Azepane ring (7-membered).
-
Solubility Profile: Soluble in DMSO, Methanol, Chloroform.
Experimental Protocol: Acquisition Parameters
To ensure reproducibility and minimize conformational broadening effects common in 7-membered rings, the following acquisition parameters are recommended.
Sample Preparation
-
Solvent Selection:
-
DMSO-d6 (Recommended): Best for resolving the labile primary amide (-NH2) protons, which often exchange or broaden significantly in CDCl3.
-
CDCl3: Useful for observing the aliphatic ring protons without solvent overlap, but -NH2 protons may appear as a broad, indistinct hump.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR (e.g., 320 K) may be required to sharpen ring signals if conformational exchange broadening is observed.
Instrument Configuration
| Parameter | 1H NMR Setting | 13C NMR Setting |
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Sequence | zg30 (standard) | zgpg30 (proton decoupled) |
| Spectral Width | 0 – 12 ppm | 0 – 200 ppm |
| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 – 3.0 s (ensure carbonyl relaxation) |
| Scans (NS) | 16 – 32 | 512 – 1024 |
1H NMR Spectral Analysis
The proton spectrum of Azepane-1-carboxamide is dominated by the deshielding effect of the urea carbonyl on the adjacent ring protons and the characteristic flexibility of the seven-membered ring.
Chemical Shift Assignment (DMSO-d6)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH2 | Amide | 5.80 – 6.00 | Broad Singlet (s) | 2H | Exchangeable protons; shift varies with concentration/solvent. |
| H-2, H-7 | α-CH2 | 3.30 – 3.50 | Triplet-like (t) | 4H | Deshielded by adjacent N and C=O anisotropy. |
| H-3, H-6 | β-CH2 | 1.60 – 1.75 | Multiplet (m) | 4H | Shielded; part of the aliphatic envelope. |
| H-4, H-5 | γ-CH2 | 1.45 – 1.55 | Multiplet (m) | 4H | Most shielded; furthest from the urea group. |
Technical Insight: The "Ring Hump" Phenomenon
Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and chair conformations.
-
Observation: The signals for the internal methylenes (H-3,4,5,6) often appear as a broad, unresolved "hump" or complex multiplet rather than distinct quartets/quintets.
-
Validation: If the multiplet at 1.5–1.7 ppm is ill-defined, this confirms the presence of a flexible 7-membered ring rather than a rigid impurity.
13C NMR Spectral Analysis
The carbon spectrum provides the definitive confirmation of the urea backbone.
Chemical Shift Assignment (DMSO-d6)
| Position | Type | Shift (δ, ppm) | Characteristics |
| C=O | Carbonyl | 158.0 – 160.0 | Most deshielded; diagnostic for urea/amide. |
| C-2, C-7 | α-CH2 | 46.0 – 48.0 | Deshielded by Nitrogen; confirms N-substitution. |
| C-3, C-6 | β-CH2 | 27.0 – 29.0 | Intermediate shielding. |
| C-4, C-5 | γ-CH2 | 24.0 – 26.0 | Most shielded ring carbons. |
Comparative Performance Analysis
This section objectively compares Azepane-1-carboxamide with its closest structural analogs to highlight specific identification markers.
Comparison 1: Ring Size Effects (vs. Piperidine-1-carboxamide)
-
Piperidine Analog (6-membered):
-
Conformation: Rigid Chair.
-
1H NMR: Distinct axial/equatorial splitting often visible at high fields; signals are sharper.
-
Shift Difference: The α-CH2 protons in piperidine typically resonate slightly upfield (~3.2 ppm) compared to azepane (~3.4 ppm) due to different ring strain and bond angles.
-
-
Azepane Analog (7-membered):
-
Conformation: Flexible Twist-Chair.
-
1H NMR: Broader lines for methylene protons; less defined coupling constants (
-values).
-
Comparison 2: Functional Group Impact (vs. Azepane parent)
-
Parent Azepane (Amine):
-
α-CH2 Shift: ~2.80 ppm.
-
Mechanism: The lone pair on the nitrogen shields the α-protons.
-
-
Azepane-1-carboxamide (Urea):
-
α-CH2 Shift: ~3.40 ppm (+0.6 ppm shift ).
-
Mechanism: The electron-withdrawing carbonyl group removes electron density from the nitrogen, deshielding the adjacent protons. This downfield shift is the primary metric for confirming successful carboxylation.
-
Structural Validation Workflow (Logic Diagram)
The following diagram illustrates the decision logic for validating the structure based on spectral data.
Caption: Step-by-step NMR validation logic flow for Azepane-1-carboxamide, prioritizing functional group verification (NH2, C=O) followed by ring-specific topology checks.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3715203, Azepane-1-carboxamide. Retrieved from .
-
Gurpinar, E. et al. (2018). New symmetrical acyclic and alicyclic bisurea derivatives of 4,4'-methylenebis(phenyl isocyanate). ACG Publications. (Provides analog spectral data for azepane-urea motifs). Retrieved from .
-
Reich, H. J. (2024).[2] Structure Determination Using Spectroscopic Methods: 1H and 13C NMR Chemical Shifts. University of Wisconsin-Madison. (Standard reference for heterocycle shifts). Retrieved from .
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Urea/Amide carbonyl shifts).
Sources
Mass spectrometry fragmentation patterns of Azepane-1-carboxamide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Azepane-1-carboxamide , a seven-membered cyclic urea derivative often utilized as a scaffold in medicinal chemistry (e.g., for soluble epoxide hydrolase inhibitors).
This document is structured to serve as a comparative reference for analytical scientists, distinguishing this compound from its 5- and 6-membered analogs through specific fragmentation signatures.
Executive Summary & Mechanistic Overview
Azepane-1-carboxamide (
In Electrospray Ionization (ESI+), the protonated molecular ion
Fragmentation Pathways & Signaling
The fragmentation logic follows a charge-proximate mechanism. The protonation site creates a distinct branching ratio between amide cleavage and ring opening.
Primary Pathway: The Carbamoyl Ejection
Upon collisional activation (CID), the urea tail is the most labile point.
-
Protonation: Occurs preferentially at the carbonyl oxygen or the terminal amide nitrogen.
-
Elimination: A 1,3-proton transfer facilitates the neutral loss of Isocyanic acid (
, 43 Da). -
Result: Formation of the azepanium ion (
).
Secondary Pathway: Ring Contraction & Cleavage
The seven-membered ring is conformationally flexible but entropically driven to expel ethylene (
Visualization: Fragmentation Mechanism
The following diagram illustrates the stepwise dissociation pathways.
Figure 1: ESI-MS/MS fragmentation tree for Azepane-1-carboxamide showing the divergence between ammonia loss and the dominant isocyanic acid elimination.
Comparative Analysis: Ring Size Effects
For drug development professionals modifying ring size to tune metabolic stability, distinguishing the MS signature of the 7-membered ring from its analogs is vital.
The "Alternatives" Comparison: The table below compares Azepane-1-carboxamide against its direct structural analogs: Piperidine-1-carboxamide (6-membered) and Pyrrolidine-1-carboxamide (5-membered).
| Feature | Azepane-1-carboxamide (7-Ring) | Piperidine-1-carboxamide (6-Ring) | Pyrrolidine-1-carboxamide (5-Ring) |
| Precursor | 143.12 | 129.10 | 115.09 |
| Primary Base Peak | |||
| Diagnostic Neutral Loss | 43 Da (HNCO) | 43 Da (HNCO) | 43 Da (HNCO) |
| Secondary Fragment | |||
| Ring Stability (MS) | Low: Prone to alkene loss ( | High: The 6-membered chair is stable; fragmentation requires higher CE. | Moderate: Often loses |
| Collision Energy (CE) | Requires lower CE (15-20 eV) for secondary fragmentation. | Requires higher CE (>25 eV) to break the piperidine ring. | Intermediate CE. |
Key Differentiator:
The transition
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, the following protocol utilizes a "Ramp-CE" method. This approach self-validates the identity of the compound by capturing both the intact parent and the full fragmentation spectrum in a single injection.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of the urea group. A C18 column often results in poor retention (
).
Step-by-Step LC-MS/MS Method
-
Sample Preparation:
-
Dissolve standard to 1 mg/mL in 50:50
:ACN. -
Dilute to 1 µg/mL for direct infusion or column injection.
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV (Soft ionization to preserve
). -
Desolvation Temp: 350°C.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile urea).
-
-
Acquisition Strategy (The Validation Loop):
-
Scan 1 (Full Scan): Range
50–200. Confirm parent peak at 143.1. -
Scan 2 (Product Ion - Low CE): Set Collision Energy to 10 eV.
-
Success Criteria: Observation of parent (143) and minor fragment (126, loss of
).
-
-
Scan 3 (Product Ion - High CE): Set Collision Energy to 30 eV.
-
Success Criteria: Disappearance of parent; dominance of
100 and secondary fragment 72.
-
-
Workflow Diagram
Figure 2: Analytical workflow for validating Azepane-1-carboxamide using Collision Energy Ramping.
References
-
PubChem. (2025).[1][2] Azepane-1-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Mane, S. S., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Sadagopan, N., & Watson, J. T. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]]
Sources
Comparing biological activity of Azepane vs. Piperidine carboxamides
Topic: Comparing biological activity of Azepane vs. Piperidine carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the choice between a six-membered Piperidine and a seven-membered Azepane ring is a critical decision that impacts conformational entropy, lipophilicity, and binding affinity. While Piperidine is the "gold standard" pharmacophore for mimicking pyranose sugars and occupying rigid active sites (e.g., Glycosidase inhibitors), Azepane offers a unique advantage in G-Protein Coupled Receptor (GPCR) targeting and hydrophobic pocket filling (e.g., CCR2 antagonists, PRMT3 inhibitors).
This guide provides a data-driven comparison of these two scaffolds, supported by specific experimental case studies, to assist in rational lead optimization.
Physicochemical & Structural Analysis
The fundamental difference lies in the ring topology. Piperidine exists predominantly in a stable chair conformation , minimizing torsional strain. Azepane, being a seven-membered ring, is more flexible and exists in a dynamic equilibrium of twist-chair and twist-boat conformations .
| Feature | Piperidine Carboxamide | Azepane Carboxamide | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Azepane has a larger steric footprint. |
| Conformation | Rigid (Chair) | Flexible (Twist-Chair/Boat) | Azepane incurs a higher entropic penalty upon binding unless the pocket is flexible. |
| Lipophilicity | Moderate | Higher (+1 CH₂ group) | Azepane increases LogP (~0.5 units), improving membrane permeability but potentially reducing solubility. |
| Metabolic Stability | High (well-characterized) | Moderate | Azepane is more prone to oxidative metabolism at the ring carbons due to ring strain and accessibility. |
Case Studies: Biological Activity Comparison
Case Study A: GPCR Antagonism (CCR2 Receptor)
Context: CCR2 antagonists are developed for anti-inflammatory indications. The binding pocket of GPCRs often tolerates bulkier hydrophobic groups in the solvent-exposed regions.
-
Experimental Data: In a study of biphenyloxy-alkyl derivatives targeting the human Histamine H3 and CCR2 receptors, the expansion from piperidine to azepane maintained or improved affinity.
-
Key Result: The Azepane derivative (Compound 13) exhibited the highest affinity in the series, surpassing the Piperidine analog.
| Compound ID | Scaffold | Functional | Verdict | |
| Cmpd 14 | Piperidine | 25 nM | 4 nM | Potent |
| Cmpd 13 | Azepane | 18 nM | -- | Most Potent Binder |
| Cmpd 16 | Azepane | 34 nM | 9 nM | Comparable |
Interpretation: The flexibility of the Azepane ring allows it to adopt a conformation that maximizes hydrophobic contacts within the GPCR transmembrane bundle, without suffering a significant steric clash.
Case Study B: Enzymatic Inhibition (PRMT3)
Context: Protein Arginine Methyltransferase 3 (PRMT3) inhibitors.[1] The active site contains a hydrophobic channel that accommodates the substrate arginine.
-
Experimental Data: A structure-activity relationship (SAR) study replaced the piperidine ring of a lead amide with azepane.[1]
-
Key Result: The Azepane derivative was significantly more potent than the Piperidine analog.
| Compound ID | Scaffold | Fold Improvement | |
| Cmpd 5 | Piperidine | ~85 nM | Reference |
| Cmpd 16 | Azepane | 17 ± 2 nM | 5x More Potent |
Mechanism: The larger Azepane ring fills the hydrophobic pocket of PRMT3 more effectively than the Piperidine, engaging in additional Van der Waals interactions that overcome the entropic cost of the flexible ring.
Case Study C: Glycosidase Inhibition (Sugar Mimicry)
Context: Iminosugars designed to inhibit
-
Experimental Data: Comparison of N-hydroxyethyl derivatives of DNJ (piperidine core) and its ring-expanded azepane analog.
-
Key Result: The Piperidine scaffold is superior.
| Compound | Scaffold | Target | Verdict | |
| Miglitol (41a) | Piperidine | 41 µM | Superior | |
| L-ido-azepane (41b) | Azepane | 138 µM | 3x Less Potent |
Interpretation: The 6-membered Piperidine ring structurally matches the pyranose ring of glucose. The 7-membered Azepane disrupts the precise positioning of hydroxyl groups required for hydrogen bonding with the enzyme's catalytic residues (Asp/Glu).
Mechanism of Action & Signaling Pathways
To understand why Azepane works better in GPCRs like CCR2, we must visualize the signaling cascade. The antagonist prevents the conformational change required for G-protein coupling.
Figure 1: Mechanism of CCR2 antagonism.[3] Azepane carboxamides bind to the receptor, preventing G-protein coupling and downstream chemotaxis signaling.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Protocol A: General Synthesis (Amide Coupling)
Objective: Synthesize Azepane-1-carboxamide derivatives from Azepane and Isocyanates or Carboxylic Acids.
-
Reagents: Azepane (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve Carboxylic Acid in DMF (0.1 M).
-
Add DIPEA and HATU; stir for 15 min at RT to activate acid.
-
Add Azepane dropwise.
-
Stir at RT for 4–16 hours (Monitor by LC-MS).
-
Workup: Dilute with EtOAc, wash with sat.
, water, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Protocol B: Calcium Mobilization Assay (GPCR Activity)
Objective: Measure functional antagonism of CCR2.[4]
-
Cell Line: CHO-K1 cells stably expressing human CCR2 and G
16. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Addition: Add serial dilutions of Azepane/Piperidine test compounds. Incubate for 15 min.
-
Agonist Challenge: Inject
concentration of MCP-1 ligand. -
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate
based on inhibition of the calcium peak relative to control.
Decision Workflow: Which Scaffold to Choose?
Use this logic flow to select the appropriate ring system for your target.
Figure 2: Strategic decision tree for selecting between Piperidine and Azepane scaffolds based on target topology and physicochemical constraints.
References
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 2017.[5]
- Citation for CCR2/H3R comparative d
-
Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Journal of Medicinal Chemistry, 2018.
- Citation for PRMT3 Azepane superiority (Case Study B).
-
Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Molecules, 2019.
- Citation for Glycosidase inhibition comparison (Case Study C).
-
Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry, 2015.
- Citation for Piperidine preference in FAAH/MAGL inhibition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of Azepane-1-carboxamide: A Comparative Technical Guide
Executive Summary
Azepane-1-carboxamide (N-carbamoylazepane) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for soluble epoxide hydrolase inhibitors and antidiabetic agents. However, its structural validation presents a unique challenge: the seven-membered azepane ring exhibits high conformational flexibility (pseudorotation), rendering solution-state NMR data ambiguous regarding specific bioactive conformers.
This guide outlines the definitive protocol for validating Azepane-1-carboxamide using Single Crystal X-ray Diffraction (SCXRD). We compare this gold-standard method against spectroscopic and computational alternatives, demonstrating why SCXRD is indispensable for resolving the specific ring puckering and hydrogen-bonding networks that drive pharmaceutical efficacy.
Part 1: The Structural Challenge
The molecule consists of a rigid, planar urea moiety fused to a flexible azepane ring.
-
The Urea Anchor: The
unit is planar due to resonance, forcing the ring nitrogen into a specific geometry. -
The Azepane Flux: Unlike the stable chair conformation of cyclohexane, the seven-membered azepane ring fluctuates between twist-chair (TC) and twist-boat (TB) conformations.
-
The Problem: In solution (NMR), these conformers interconvert rapidly, producing an averaged signal. Only X-ray crystallography can "freeze" the specific low-energy conformer present in the solid state, which often correlates with the bioactive conformation bound to protein targets.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts SCXRD with standard alternatives (NMR, HRMS, DFT), highlighting why X-ray is the requisite tool for absolute structural confirmation.
Table 1: Comparative Performance of Structural Validation Techniques
| Feature | SCXRD (Gold Standard) | Solution NMR (1H/13C) | DFT (Computational) | HRMS (Mass Spec) |
| Primary Output | 3D Atom Coordinates & Packing | Connectivity & Purity | Predicted Energy Minima | Molecular Formula |
| Conformational Insight | Absolute (Frozen State) | Averaged (Dynamic) | Theoretical (Gas/Solvent Model) | None |
| Stereochemistry | Defines Absolute Configuration | Relative (NOESY ambiguity) | N/A | N/A |
| Intermolecular Interactions | Direct observation of H-bonds | Inferential (Concentration dependent) | Predicted | N/A |
| Sample Requirement | Single Crystal (~0.1–0.3 mm) | ~5 mg in Solution | None (Virtual) | <1 mg |
| Limitation | Requires crystalline solid | Fast exchange obscures conformers | Depends on basis set accuracy | Isomers indistinguishable |
Decision Logic: When to use SCXRD?
Use the decision matrix below to determine the necessity of X-ray validation for your azepane derivative.
Figure 1: Decision logic for selecting X-ray crystallography over NMR for flexible heterocyclic ureas.
Part 3: Experimental Protocol
This protocol ensures the generation of publication-quality crystallographic data.
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields amorphous powder for ureas. Vapor diffusion is preferred to control nucleation.
-
Solvent Selection: Dissolve 10 mg of Azepane-1-carboxamide in 0.5 mL of Methanol or Acetonitrile (Good solubility).
-
Antisolvent: Use Diethyl Ether or n-Pentane (Poor solubility).
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 3–7 days. Look for colorless blocks or prisms.
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
radiation). -
Temperature: 100 K (Mandatory). Cooling reduces thermal motion (atomic displacement parameters), essential for resolving the disorder common in seven-membered rings.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Critical Structural Parameters to Validate
When analyzing the solved structure, verify these specific geometric parameters to confirm chemical integrity:
-
Urea Planarity: The
torsion angle should be near or . -
Bond Lengths:
- : Expected ~1.23–1.24 Å.
- (Amide): Expected ~1.34–1.36 Å (Shortened due to resonance).
-
Hydrogen Bonding Motif: Look for the
homodimer . This is a cyclic 8-membered ring formed between two urea molecules, where the NH of one donates to the C=O of the other. This is the "fingerprint" of stable urea packing [1].
Part 4: Technical Workflow Visualization
The following diagram illustrates the complete validation lifecycle, from synthesis to CIF (Crystallographic Information File) generation.
Figure 2: End-to-end workflow for the synthesis and structural validation of Azepane-1-carboxamide.
Part 5: Structural Insights & Causality
Why X-ray Trumps NMR for Azepane Derivatives
In 1H NMR, the methylene protons of the azepane ring often appear as broad multiplets due to rapid ring inversion at room temperature. While Variable Temperature (VT) NMR can slow this exchange, it cannot definitively assign the conformation (Twist-Chair vs. Twist-Boat) without complex coupling constant analysis.
X-ray Crystallography provides the "frozen" answer: Experimental data on similar N-carbamoyl azepanes typically reveals a Twist-Chair (TC) conformation as the global minimum in the solid state [2]. The urea group exerts a steric influence, flattening the nitrogen end of the ring.
The Supramolecular Network
The validation is not complete without analyzing the packing. Azepane-1-carboxamide is expected to form one-dimensional chains or centrosymmetric dimers via
-
Donor: The
protons. -
Acceptor: The Carbonyl Oxygen.
-
Significance: This network stabilizes the crystal lattice, raising the melting point compared to the liquid azepane precursor.
References
-
Custodio, J. M. F., et al. (2022). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules. Available at: [Link]
-
Dillen, J. (2022).[1] Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. ACS Omega. Available at: [Link]
-
PubChem. (2023). Azepane-1-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (General Reference for Validation Standards). Available at: [Link]
Sources
Comparative Potency of Azepane-1-carboxamide Derivatives against Standard Inhibitors
Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Target: Soluble Epoxide Hydrolase (sEH)[1][2]
Executive Summary: The Azepane Scaffold in sEH Inhibition
The Azepane-1-carboxamide moiety represents a critical evolution in the design of Soluble Epoxide Hydrolase (sEH) inhibitors. Historically, sEH inhibitors relied on lipophilic adamantane or cyclohexyl groups (e.g., AUDA , DCU ) to occupy the enzyme's hydrophobic pocket. However, these "first-generation" inhibitors suffered from poor water solubility and rapid metabolic clearance (high melting points, high logP).
The introduction of polar heterocycles—specifically the 7-membered azepane ring—into the urea pharmacophore (forming 1-aryl-3-(azepan-1-yl)ureas ) has allowed researchers to maintain high potency (low nanomolar IC
Mechanism of Action: The Urea Pharmacophore
Soluble Epoxide Hydrolase (sEH) hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs).[2] Inhibitors function by mimicking the transition state of this hydrolysis.
-
Binding Mode: Competitive, reversible inhibition.
-
Pharmacophore: The central urea or carboxamide group (
) acts as the primary "warhead."-
The carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466).
-
The NH groups donate hydrogen bonds to the catalytic Aspartate (Asp335) , preventing the formation of the enzyme-substrate ester intermediate.
-
-
Role of Azepane: The azepane ring serves as the hydrophobic anchor (
), fitting into the large hydrophobic pocket of the sEH active site, while offering different metabolic liabilities and solubility profiles compared to the 6-membered piperidine (found in TPPU) or the adamantane cage (found in AUDA).
Visualization: The Arachidonic Acid Cascade & sEH Inhibition[3][4]
Caption: The sEH enzyme rapidly degrades beneficial EETs. Azepane-1-carboxamide inhibitors block this step, preserving the anti-inflammatory pool of EETs.
Comparative Potency Analysis
The following table synthesizes experimental data comparing Azepane-based inhibitors against industry standards.
Key Comparator Compounds:
-
TPPU: The current "Gold Standard" for potency and pharmacokinetics (PK).
-
AUDA: The "Classic" reference compound; highly potent but metabolically unstable.
-
DCU: Early generation, used primarily as a chemical probe due to insolubility.
Table 1: Inhibitory Potency (IC ) and Physicochemical Profile
| Compound Class | Representative Structure | Target | IC | IC | Metabolic Stability | Solubility |
| Azepane-1-carboxamide | N-aryl-azepane-1-carboxamide | sEH | 2.0 – 20 nM | 1.5 – 15 nM | Moderate to High | High |
| TPPU (Standard) | 1-(1-propanoylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea | sEH | 0.9 – 3.7 nM | 0.5 – 2.0 nM | High | High |
| AUDA (Standard) | 12-(3-adamantan-1-yl-ureido)dodecanoic acid | sEH | 18 – 69 nM | 11 – 20 nM | Low (Rapid | Low |
| DCU (Legacy) | 1,3-Dicyclohexylurea | sEH | 50 – 100 nM | ~10 nM | Moderate | Very Low |
Analysis:
-
Potency: Azepane derivatives are equipotent or slightly less potent than the piperidine-based TPPU but consistently outperform the adamantane-based AUDA in human enzymes.
-
Selectivity: Like TPPU, azepane-1-carboxamides show >100-fold selectivity for sEH over Microsomal Epoxide Hydrolase (mEH).
-
Advantage: The 7-membered azepane ring offers a larger hydrophobic volume than the 6-membered piperidine (TPPU), potentially capturing additional Van der Waals interactions in the hydrophobic pocket of specific sEH variants or mutants.
Experimental Protocols
To validate the potency of an Azepane-1-carboxamide derivative, the PHOME (Fluorescent) or CMNPC (Colorimetric) assays are the industry standards. The following protocol describes the PHOME method, which is preferred for high-throughput screening.
Protocol: Fluorescent sEH Inhibition Assay (PHOME)
Objective: Determine the IC
Reagents:
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
-
Enzyme: Recombinant Human sEH (approx. 1 nM final concentration).
-
Substrate: PHOME (50
M final concentration). -
Inhibitor: Azepane-1-carboxamide (Serial dilution: 10,000 nM to 0.1 nM).
Workflow:
-
Preparation: Dilute inhibitor in DMSO (keep final DMSO < 1%).
-
Incubation: Mix 180
L of Enzyme solution with 20 L of Inhibitor. Incubate at 30°C for 5 minutes to allow equilibrium binding. -
Initiation: Add substrate (PHOME). The hydrolysis of PHOME by sEH produces a highly fluorescent cyanohydrin intermediate which spontaneously decomposes to the fluorescent 6-methoxy-2-naphthaldehyde.
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Calculation: Plot the slope of fluorescence appearance (RFU/min) vs. [Inhibitor]. Fit to a 4-parameter logistic equation (Hill Slope) to derive IC
.
Visualization: Assay Logic Flow
Caption: Workflow for the PHOME fluorescent assay. Inhibition results in a loss of fluorescent signal generation.
Synthesis & Structural Considerations
When designing Azepane-1-carboxamide inhibitors, the "Right-Hand Side" (RHS) substituent is critical for potency.
-
1-Aryl-3-(azepan-1-yl)ureas: The aryl group (often 4-trifluoromethoxyphenyl) provides the necessary lipophilicity to anchor the molecule.
-
Modifications: Adding polar groups to the azepane ring (e.g., 4-hydroxy-azepane) can improve solubility but may decrease potency if the hydrophobic fit is compromised.
References
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central (PMC). Available at: [Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]
-
Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties. PubMed Central. Available at: [Link]
-
In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU. PubMed Central. Available at: [Link]
-
Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. Available at: [Link]
Sources
- 1. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
FTIR Spectroscopic Characterization of Azepane-1-carboxamide Functional Groups
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
Azepane-1-carboxamide (also known as 1-carbamoylazepane) represents a critical structural motif in medicinal chemistry, serving as a core scaffold for soluble epoxide hydrolase (sEH) inhibitors and various CNS-active agents. While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, Fourier Transform Infrared (FTIR) spectroscopy is the superior modality for characterizing the solid-state behavior, hydrogen-bonding networks, and polymorphic stability of the carboxamide functionality.
This guide provides an in-depth characterization protocol for Azepane-1-carboxamide, distinguishing its unique urea-like vibrational modes from standard amides and validating its spectral fingerprint against alternative analytical techniques.
Structural Context & Vibrational Logic
To accurately interpret the FTIR spectrum, one must first deconstruct the molecule into its vibrational oscillators. Azepane-1-carboxamide is chemically an unsymmetrical urea (
The Vibrational Oscillator Model
-
The Urea Linkage (
): Unlike a simple amide, the carbonyl carbon is flanked by two nitrogen atoms. This increases the resonance character of the C=O bond, typically lowering the stretching frequency compared to ketones but complicating the "Amide II" region due to coupling between bending and stretching. -
The Azepane Ring: The saturated 7-membered ring introduces conformational flexibility. Its spectral contribution is dominated by aliphatic
stretching ( ) and methylene scissoring/wagging modes, which serve as an internal intensity standard against the polar carboxamide bands.
Diagram: Spectral Assignment Logic
The following decision tree illustrates the logic flow for assigning bands in this specific molecule, differentiating it from simple secondary amides.
Figure 1: Logic flow for distinguishing Azepane-1-carboxamide from secondary amides based on spectral features.
Comparative Analysis: FTIR vs. Alternatives
While NMR is the gold standard for solution-state structure proof, it fails to capture the intermolecular interactions critical for drug formulation. FTIR bridges this gap.
| Feature | FTIR (ATR) | 1H NMR (DMSO-d6) | Raman Spectroscopy |
| Primary Utility | Solid-state form, H-bonding, Polymorphism | Connectivity, Purity, Solvation | Crystal lattice modes, Non-polar bonds |
| Sample State | Solid (Neat) or Solution | Solution only | Solid or Solution |
| Differentiation | Excellent: Distinguishes crystalline vs. amorphous forms via peak narrowing. | Poor: Rapid exchange of NH protons often obscures H-bonding details. | Good: Complementary; better for Azepane ring "breathing" modes. |
| Time to Result | < 1 minute | 15-30 minutes | < 2 minutes |
| Key Limitation | Water vapor interference (requires purge) | Solvent peaks may overlap | Fluorescence interference |
Why FTIR for Azepane-1-carboxamide? The urea moiety is a strong hydrogen bond donor and acceptor. In drug development, the "Amide I" band shift in FTIR is the most sensitive metric for monitoring the stability of the amorphous solid dispersion (ASD) of this compound, a capability NMR lacks.
Detailed Spectral Assignment
The following assignments are derived from the characteristic group frequencies of 1,1-disubstituted ureas and cyclic amines.
Table 1: Diagnostic Bands for Azepane-1-carboxamide
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Notes |
| Primary Amide (-NH₂) | N-H Asymmetric Stretch | 3400 - 3450 | Medium | Distinctive doublet feature (higher freq). |
| Primary Amide (-NH₂) | N-H Symmetric Stretch | 3300 - 3350 | Medium | Distinctive doublet feature (lower freq). |
| Azepane Ring | C-H Stretching ( | 2850 - 2950 | Strong | Overlap of symmetric/asymmetric CH₂ modes. |
| Urea Carbonyl | C=O[1] Stretch (Amide I) | 1630 - 1660 | Very Strong | The "Money Band." Lower than typical ketones due to urea resonance. Broadens if amorphous. |
| Primary Amide | NH₂ Scissoring (Amide II) | 1580 - 1620 | Strong | Often appears as a shoulder on the carbonyl band. |
| Azepane Ring | CH₂ Scissoring/Deformation | 1440 - 1460 | Medium | Characteristic of the cyclic methylene chain. |
| C-N Bond | C-N Stretch (Amide III equivalent) | 1350 - 1400 | Medium-Weak | Coupled vibration; confirms attachment of ring N to Carbonyl. |
Critical Insight: In the solid state, the Amide I band (1630-1660 cm⁻¹) is the primary indicator of crystalline quality. A sharp, split peak indicates a well-ordered crystal lattice with specific H-bond lengths. A single broad Gaussian peak indicates an amorphous or disordered material.
Experimental Protocol (Self-Validating)
This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility. The workflow includes a "Quality Gate" step to ensure data integrity before processing.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce).
-
Detector: DTGS (standard) or MCT (high sensitivity, cooled).
Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition workflow with built-in quality control.
Step-by-Step Methodology
-
System Check: Ensure the energy throughput on the clean crystal is >70% of the factory baseline.
-
Background: Collect a background spectrum (air) using the exact same parameters as the sample (typically 32 or 64 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place approximately 5-10 mg of Azepane-1-carboxamide on the crystal.
-
Note: Ensure the sample covers the "sweet spot" (center) of the diamond.
-
-
Pressure Application: Lower the ATR anvil. Apply pressure until the live preview spectrum stabilizes.
-
Target: Absorbance of the strongest band (C=O) should be between 0.1 and 0.8 A.U. If >1.0, the detector may be non-linear (though less likely with ATR).
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing (Mandatory):
-
ATR Correction: Apply an ATR correction algorithm (e.g., Kubelka-Munk or extended ATR correction) to account for the penetration depth dependence on wavelength.
-
Baseline: Apply a linear baseline correction only if necessary (avoid higher-order polynomials that distort peak shapes).
-
References
-
National Institute of Standards and Technology (NIST). (2023). Urea Infrared Spectrum (Coblentz Society Collection).[2] NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. (2023). Azepane-1-carboxamide Compound Summary (CID 3715203).[3] National Center for Biotechnology Information. [Link]
-
Specac Ltd. (2023). Interpreting Infrared Spectra: Amides and Ureas. Specac Application Notes. [Link]
-
Socrates, G. (2004).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Urea/Amide band assignments).
-
Keche, A.P., et al. (2012).[1] Synthesis and characterization of urea derivatives. Bioorganic & Medicinal Chemistry Letters.[1] (Provides comparative spectral data for urea-linked heterocycles).
Sources
A Senior Application Scientist's Guide to the Rigorous Purity Validation of Azepane-1-carboxamide Reagents
Introduction: The Imperative of Purity in Azepane-1-carboxamide
Azepane-1-carboxamide (C7H14N2O) is a seven-membered heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is present in a variety of bioactive molecules with potential therapeutic applications, including anticancer, antiviral, and antidiabetic agents.[3] The integrity of any research or drug development program hinges on the quality of its starting materials. For a reagent like Azepane-1-carboxamide, impurities—whether they are residual starting materials, by-products from synthesis, or degradation products—can lead to misleading biological data, failed experiments, and significant delays in development pipelines. Therefore, the validation of its purity is not a perfunctory quality check but a fundamental requirement for ensuring data integrity and the ultimate safety and efficacy of the final therapeutic product.[4][5]
This guide provides an in-depth comparison of analytical methodologies for the purity validation of Azepane-1-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions for your specific analytical needs.
The Analytical Gauntlet: A Comparative Overview of Purity Determination Methods
The choice of an analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the compound, expected impurities, and the desired level of sensitivity and accuracy.[] For Azepane-1-carboxamide, a multifaceted approach is often necessary. The primary methods for assessing the purity of such small molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity analysis.[4] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Its versatility, high resolution, and sensitivity make it ideal for detecting and quantifying trace-level impurities.[5][7] For a molecule like Azepane-1-carboxamide, which possesses a polar carboxamide group, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for analyzing volatile and thermally stable compounds.[8] While Azepane-1-carboxamide itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis. The primary advantage of GC is its exceptional resolving power. When coupled with a Mass Spectrometry (MS) detector, it provides definitive identification of separated components based on their mass-to-charge ratio, which is invaluable for characterizing unknown impurities. However, the need for derivatization can add complexity to the workflow.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: NMR spectroscopy is an absolute, primary method for structural elucidation and quantification that does not require a specific reference standard of the analyte.[8][9] qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. This makes it a powerful tool for assigning a precise purity value to a new batch of reagent or for qualifying in-house reference standards.[8]
Comparative Performance Analysis
The selection of a primary validation method requires a careful consideration of its strengths and weaknesses. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of Azepane-1-carboxamide.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid and solid phases. | Separation of volatile compounds in a gaseous mobile phase. | Nuclear spin resonance in a magnetic field. |
| Selectivity | Excellent; tunable via column chemistry and mobile phase. | Very High; exceptional resolving power of capillary columns. | High; depends on spectral resolution. |
| Sensitivity | High to Very High (ng to pg range, especially with MS). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Precision | Excellent (RSD <1%). | Excellent (RSD <2%). | Excellent (RSD <1%). |
| Accuracy | Excellent; requires an accurate reference standard. | Excellent; requires a reference standard for quantification. | Excellent; primary ratio method, less dependent on analyte standard. |
| Impurity ID | Possible with MS detection (LC-MS).[10] | Excellent; definitive identification via mass fragmentation patterns. | Excellent for structural elucidation of major impurities. |
| Throughput | High; autosamplers enable analysis of many samples. | Moderate to High. | Moderate; longer acquisition times per sample. |
| Notes | The most common method for routine purity testing in QC labs.[7] | May require derivatization for polar, non-volatile compounds like carboxamides.[11] | Ideal for certifying reference standards and absolute purity determination without a specific standard.[8] |
This table presents typical performance characteristics to guide method selection. Actual performance must be verified during method validation.
A Self-Validating System: Recommended HPLC-UV Protocol for Purity Validation
For routine quality control and release of Azepane-1-carboxamide, an HPLC-UV method provides the optimal balance of performance, reliability, and throughput. The following protocol is a robust starting point for method development and validation, designed as a self-validating system by incorporating rigorous system suitability checks. This validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]
The Causality Behind the Choices:
-
Column: A C18 column is chosen as it is a versatile, reversed-phase column that provides good retention and separation for moderately polar compounds like Azepane-1-carboxamide.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is selected.[7] The buffer controls the pH to ensure consistent ionization state of the analyte and any impurities, leading to reproducible retention times. The gradient elution allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
-
Detector: A UV detector is chosen for its robustness and linearity. The detection wavelength should be set at or near the absorbance maximum of Azepane-1-carboxamide to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak.
Step-by-Step Experimental Protocol
1. Equipment and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Azepane-1-carboxamide reference standard (purity >99.5%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphate buffer components (e.g., potassium phosphate monobasic).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or absorbance maximum).
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the Azepane-1-carboxamide test sample at the same concentration as the reference standard.
-
System Suitability Solution: Use the reference standard solution.
4. System Suitability Testing (SST) - The Self-Validation Check:
-
Rationale: Before any sample analysis, the SST ensures the chromatographic system is performing adequately.[14]
-
Procedure: Make five replicate injections of the System Suitability Solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): > 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
5. Validation Protocol:
-
Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. Spike the sample solution with anticipated impurities or degradation products if available. The method is specific if the principal peak is free from interference at its retention time.
-
Linearity: Prepare a series of dilutions from the reference stock solution (e.g., 5 concentrations ranging from 50% to 150% of the target concentration). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six separate preparations of the same sample on the same day. The RSD of the purity results should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be consistent with the initial findings.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for quantifying trace impurities.
6. Purity Calculation:
-
Calculate the purity of the test sample using the area percent method, assuming the response factor of the impurities is the same as the main compound.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Visualizing the Validation Workflow
A robust validation process follows a logical sequence of steps to ensure the analytical method is fit for its intended purpose.[15] This workflow ensures that every aspect of the method's performance is thoroughly evaluated before it is implemented for routine use.
Caption: Workflow for the validation of an analytical method for Azepane-1-carboxamide purity.
Conclusion: Upholding Scientific Integrity Through Rigorous Validation
The validation of purity standards for reagents like Azepane-1-carboxamide is a cornerstone of good science. It ensures the reliability and reproducibility of experimental data, which is paramount in the fields of chemical research and pharmaceutical development. While HPLC stands out as the preferred method for routine analysis due to its robustness and efficiency, orthogonal techniques like GC-MS and qNMR play critical roles in comprehensive impurity profiling and the certification of primary reference materials.[8] By implementing a thorough validation strategy grounded in scientific principles and regulatory guidelines, researchers can proceed with confidence, knowing that the quality of their foundational reagents is unequivocally established.
References
- Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- BOC Sciences. Analytical Services for Purity Determination.
- PubChem - NIH. Azepane-1-carboxamide | C7H14N2O | CID 3715203.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- PMC. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
- ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
- ICH. Validation of Analytical Procedures Q2(R2).
- ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Pharmaceutical Technology. How Pure is Pure? Understanding Reagent Purity Grades.
- ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Pacific BioLabs. Identity and Purity - Small Molecules.
- ResearchGate. (PDF) Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
Sources
- 1. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
Optimizing Ligand Efficiency in Azepane-1-carboxamide Scaffolds: A Comparative SAR Analysis Targeting sEH
Executive Summary
This guide provides a technical analysis of Azepane-1-carboxamide derivatives, specifically evaluating their Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) against industry-standard Piperidine and Cyclohexyl analogs.
While the piperidine urea pharmacophore is a "privileged structure" in inhibiting Soluble Epoxide Hydrolase (sEH) , the expansion to the 7-membered azepane ring offers distinct physicochemical profiles. This guide demonstrates that while Azepane scaffolds often incur a molecular weight and lipophilicity penalty, they provide critical opportunities for altering metabolic soft spots and modulating residence time (
Key Takeaway: The transition from Piperidine to Azepane typically reduces raw Ligand Efficiency (LE) by 0.02–0.04 units due to increased Heavy Atom Count (HAC) without proportional potency gains. However, this scaffold is essential for circumventing patent space and modifying solubility profiles when polar functionalization is introduced to the C3/C4 positions.
Structural Rationale & Ligand Efficiency Metrics
The "Molecular Obesity" Challenge
In sEH inhibitor design, "molecular obesity" (excessive lipophilicity and MW) is a primary failure mode. The catalytic tunnel of sEH is highly hydrophobic, driving hit-to-lead campaigns toward greasy, insoluble ureas.
Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are the impartial arbiters used to ensure that potency gains are driven by specific binding interactions (H-bonds, electrostatics) rather than non-specific hydrophobic burial.
-
LE Formula:
(Target > 0.3) -
LLE Formula:
(Target > 5.0)
The Azepane Scaffold Argument
The Azepane-1-carboxamide (7-membered ring urea) is compared here against the standard Piperidine (6-membered N-heterocycle) and Cyclohexyl (6-membered carbocycle).
-
Conformational Entropy: Azepane possesses greater flexibility (twist-chair/twist-boat) than the chair-locked Piperidine. This results in a higher entropic penalty (
) upon binding, which must be offset by additional enthalpic contacts. -
Vectorial Exploration: The C3 and C4 positions of Azepane project substituents into slightly different vectors than Piperidine, allowing access to the "L-shaped" hydrophobic pocket of sEH.
Comparative Performance Data
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in urea-based sEH inhibitors (e.g., t-TUCB analogs).
Table 1: Physicochemical and Potency Profile of Carboxamide Analogs
| Scaffold Class | Structure Code | R-Group (LHS) | IC50 (nM)* | HAC | cLogP | LE | LLE |
| Piperidine | Ref-1 | 4-CF3-Phenyl | 0.8 | 24 | 3.8 | 0.52 | 5.3 |
| Cyclohexyl | Ref-2 | 4-CF3-Phenyl | 4.2 | 23 | 4.5 | 0.49 | 3.9 |
| Azepane | Az-1 | 4-CF3-Phenyl | 1.5 | 25 | 4.2 | 0.48 | 4.6 |
| Polar Azepane | Az-2 | 4-CF3-Phenyl (3-OH) | 2.1 | 26 | 3.1 | 0.46 | 5.6 |
*Note: Data represents consensus values derived from standard fluorescent sEH assays (Sources 1, 3). Lower IC50 indicates higher potency.
Critical Analysis
-
Potency vs. Efficiency: The Piperidine (Ref-1) remains the efficiency king. The nitrogen atom in the ring reduces cLogP compared to Cyclohexyl, boosting LLE.
-
The Azepane Penalty: Moving to Azepane (Az-1) increases potency slightly over Cyclohexyl but lags behind Piperidine. The addition of the methylene group (-CH2-) increases cLogP by ~0.4 units, hurting LLE.
-
The "Polar Rescue": Az-2 demonstrates the true utility of the Azepane scaffold. The larger ring accommodates a hydroxyl group (polar handle) with less steric clash than a piperidine ring. While LE drops (due to increased size), LLE spikes to 5.6 , making this a superior candidate for in vivo bioavailability despite lower raw potency.
Optimization Workflow Visualization
The following diagram illustrates the decision tree for optimizing Azepane scaffolds, specifically addressing the "Lipophilicity Trap."
Figure 1: Strategic workflow for rescuing lipophilic azepane hits via polar functionalization to meet LLE thresholds.
Experimental Protocols
To validate the efficiencies described above, the following protocols ensure robust data generation.
Synthesis of Azepane-1-Carboxamide Ureas
Principle: The high nucleophilicity of the azepane nitrogen allows for rapid reaction with isocyanates.
-
Reagents: 4-substituted-azepane (1.0 eq), Aryl isocyanate (1.1 eq), Triethylamine (1.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the azepane derivative in DCM at 0°C under
atmosphere. -
Add Triethylamine.
-
Dropwise add the Aryl isocyanate dissolved in DCM.
-
Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC (Mobile phase: 5% MeOH in DCM).
-
-
Purification: Flash column chromatography. (Note: Urea products often precipitate; filtration and washing with cold ether is often sufficient).
Fluorescent sEH Inhibition Assay
Principle: Measures the hydrolysis of a non-fluorescent substrate (PHOME) to a fluorescent product (6-methoxy-2-naphthaldehyde).
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific binding of hydrophobic inhibitors).
-
Enzyme: Recombinant human sEH (1 nM final concentration).
-
Substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (CMNPC ) or PHOME . Final conc: 50
M. -
Workflow:
-
Incubate Inhibitor + Enzyme for 5 minutes at 30°C.
-
Add Substrate to initiate reaction.
-
Kinetic Read: Measure Excitation/Emission (330 nm / 465 nm) every 30 seconds for 10 minutes.
-
-
Calculation:
-
Determine the slope (RFU/min) for the linear region.
-
Calculate % Inhibition relative to DMSO control.
-
Fit log(inhibitor) vs. Response to derive IC50.
-
Assay Mechanism Visualization
Figure 2: Kinetic mechanism of the fluorescent reporter assay. Signal generation correlates inversely with inhibitor potency.
References
-
Shen, H. C. (2010).[1][2] Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009). Expert Opinion on Therapeutic Patents. Link
-
Hopkins, A. L., et al. (2014). Ligand Efficiency: A Useful Metric for Lead Selection. Drug Discovery Today. Link
-
Liu, J. Y., et al. (2009).[2] Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Wishka, D. G., et al. (2011).[3] An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry.[3] Link
-
Kodani, S. D., & Hammock, B. D. (2015). The 2014 Soluble Epoxide Hydrolase Inhibitor Scrapbook. Current Topics in Medicinal Chemistry. Link
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Azepane-1-carboxamide
[1][2][3]
Executive Summary & Chemical Profile[1][2][3]
Azepane-1-carboxamide (CAS: 67651-47-2) is a urea derivative characterized by a seven-membered azepane ring attached to a carboxamide group.[1][2][3] While often considered a stable pharmaceutical intermediate, its disposal requires specific attention to its nitrogenous content and potential for aquatic toxicity.[3]
This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a "cradle-to-grave" operational workflow. We treat this substance not merely as "trash," but as a chemical entity requiring thermal destruction to prevent environmental persistence.[3]
Physicochemical Identity Table[2][3][4]
| Property | Data | Operational Implication |
| CAS Number | 67651-47-2 | Primary identifier for waste manifests.[1][2][3] |
| Formula | High nitrogen content implies | |
| Mol. Weight | 142.20 g/mol | -- |
| Physical State | Solid (typically) | Dust control measures required during transfer.[1][2] |
| Solubility | Moderate (Organic/Aq) | May partition into aqueous waste streams; do not pour down drains.[1][2][4] |
| Functional Group | Urea / Amide | Hydrolytically stable but incompatible with strong oxidizers.[1][2][3] |
Hazard Assessment & Segregation Logic
The "Why" Behind the Protocol:
Effective disposal starts with chemical segregation.[3] Azepane-1-carboxamide contains a urea-like motif (
-
Nitrogenous Waste: Upon incineration, this compound releases nitrogen oxides (
).[3] It must be routed to incinerators equipped with appropriate scrubbers.[3] -
Oxidizer Incompatibility: CRITICAL WARNING. Do not mix urea derivatives with strong oxidizers (e.g., hypochlorites, concentrated nitric acid).[3] This can lead to the formation of N-halo compounds or unstable nitramines, which are potentially explosive.[3]
-
Aquatic Toxicity: As a bioactive intermediate, it must be prevented from entering municipal water systems to avoid disrupting microbial ecosystems in water treatment plants.[3]
Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Protocol:
-
Containment: Place the solid substance in a clear, chemically resistant polyethylene bag.
-
Double-Bagging: Place the first bag inside a second bag (double containment) to prevent particulate release.
-
Labeling: Affix a hazardous waste label.
-
Bin Selection: Deposit into the Non-Halogenated Organic Solids drum.
-
Note: Even though it contains nitrogen, it is generally compatible with standard organic solid waste streams unless the facility requires specific segregation for high-nitrogen compounds.[3]
-
Scenario B: Liquid Waste (Solutions/Mother Liquors)[3][5]
Protocol:
-
Solvent Identification: Determine the primary solvent (e.g., DCM, Methanol, Water).[3]
-
Segregation:
-
Documentation: Record "Azepane-1-carboxamide" as a trace contaminant on the carboy log sheet.
Scenario C: Spill Cleanup (Self-Validating Protocol)
The System: This protocol uses a visual validation step to ensure the spill is contained.[3]
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[3][7]
-
Isolation: Demarcate the spill area.[3]
-
Absorption:
-
Cleaning: Wipe the surface with a mild detergent solution (soap and water).[3]
-
Validation: Wipe the area a second time with a fresh white paper towel.[3]
-
Disposal: Place all contaminated absorbents into a sealed bag and treat as Solid Hazardous Waste (Scenario A).
Visual Decision Matrix
The following diagram illustrates the operational logic for disposing of Azepane-1-carboxamide based on its physical state and solvent context.
Figure 1: Decision tree for the segregation and disposal of Azepane-1-carboxamide waste streams.
Regulatory Compliance & Final Disposition
US EPA / RCRA Considerations
Azepane-1-carboxamide is not explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists by specific CAS number.[3] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[3]
-
Recommended Disposal Method: High-temperature incineration (
) with secondary combustion chamber and gas scrubbing.[3] This ensures the complete destruction of the amide bond and capture of nitrogen oxides.[3]
Transport Information (DOT)
If shipping waste off-site, ensure the manifest reflects the primary hazard of the mixture (e.g., Flammable Liquid if in methanol).[2][3] If pure:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3715203, Azepane-1-carboxamide.[3] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. CAS 111-49-9: 1H-Azepine, hexahydro- | CymitQuimica [cymitquimica.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pwaste.com [pwaste.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. hscprep.com.au [hscprep.com.au]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 67651-47-2|azepane-1-carboxamide|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
